molecular formula C26H44O8 B1173833 ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

カタログ番号: B1173833
分子量: 484.6 g/mol
InChIキー: RHEKLYSVSMYNQX-NNAYNVENSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C26H44O8 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1R,4aS,5R,8aS)-5-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-16-5-8-20-25(2,15-33-24-23(32)22(31)21(30)19(14-29)34-24)10-4-11-26(20,3)18(16)7-6-17(13-28)9-12-27/h9,18-24,27-32H,1,4-8,10-15H2,2-3H3/b17-9-/t18-,19-,20-,21-,22+,23-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEKLYSVSMYNQX-NNAYNVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC(=CCO)CO)C)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CC/C(=C/CO)/CO)C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins and Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth overview of the natural sources, isolation, and biological activities of the ent-labdane diterpenoid glucoside, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Natural Source and Distribution

The primary natural source of this compound is the medicinal plant Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family.[1][2][3][4] This herbaceous plant, commonly known as "King of Bitters," is widely cultivated in Southern and Southeastern Asia and has a long history of use in traditional medicine. The compound is specifically isolated from the aerial parts of the plant.[2][5] While A. paniculata is the principal source, the compound has also been associated with Satureja montana L.[4]

Physicochemical Properties and Spectroscopic Data

This compound is a glycosylated diterpenoid. The structural elucidation of this compound was achieved through extensive spectral analysis. While the complete raw data from the primary literature is not fully available, the key spectroscopic methods used for its characterization are summarized below.

Table 1: Physicochemical and Spectroscopic Data Summary

ParameterDataReference
Molecular Formula C₂₆H₄₄O₈[4]
Molecular Weight 484.62 g/mol [4]
¹H-NMR Data not available in snippets. Characterized in the primary literature.[2][5]
¹³C-NMR Data not available in snippets. Characterized in the primary literature.[2][5]
Mass Spectrometry Data not available in snippets. Characterized in the primary literature.[2][5]

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of ent-labdane diterpenoids from Andrographis paniculata, based on methodologies reported for similar compounds from this plant. The specific details for the target compound are found in the primary literature.

3.1. Plant Material and Extraction The aerial parts of Andrographis paniculata are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature.[2] The resulting crude extract is concentrated under reduced pressure to yield a residue.

3.2. Fractionation and Chromatographic Purification The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target glycosylated diterpenoids are typically found in the more polar fractions.

Further purification is achieved through a series of chromatographic techniques:

  • Column Chromatography: The polar fractions are subjected to column chromatography on silica gel or other stationary phases. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is often carried out using preparative HPLC to obtain the pure compound.

The purity of the final compound is assessed by analytical HPLC and spectroscopic methods.

Biological Activity and Potential Therapeutic Applications

This compound, along with other related diterpenoids from Andrographis paniculata, has demonstrated noteworthy biological activities, primarily anti-inflammatory and antiviral properties.[1][3][4]

4.1. Anti-Inflammatory Activity Studies on diterpenoids from A. paniculata have shown that they can suppress the production of pro-inflammatory mediators. The anti-inflammatory effects of extracts and compounds from this plant are often attributed to the downregulation of the NF-κB signaling pathway .[1] This pathway is a key regulator of the inflammatory response, and its inhibition leads to a decrease in the expression of inflammatory cytokines such as TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1][[“]]

4.2. Antiviral Activity The antiviral potential of this class of compounds is an active area of research. The specific mechanisms of antiviral action for this compound are yet to be fully elucidated.

Visualized Workflows and Pathways

5.1. Generalized Isolation Workflow

Isolation_Workflow Plant_Material Dried Aerial Parts of Andrographis paniculata Extraction Extraction with Methanol Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Polar_Fraction Polar Fractions (e.g., Ethyl Acetate, n-Butanol) Partitioning->Polar_Fraction Column_Chromatography Column Chromatography (Silica Gel) Polar_Fraction->Column_Chromatography Fractions Semi-purified Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of the target compound.

5.2. Postulated Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 NF-κB (p65/p50) NFkB_p65_nucleus NF-κB (p65/p50) NFkB_p65->NFkB_p65_nucleus Translocation Compound ent-Labdane Diterpenoid Glucoside Compound->IKK Inhibits DNA DNA NFkB_p65_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Isolating Nature's Arsenal: A Technical Guide to Ent-Labdane Diterpenoids from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant rich in a class of bioactive compounds known as ent-labdane diterpenoids. These molecules, most notably andrographolide, are the subject of intense scientific scrutiny for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] This in-depth technical guide provides a comprehensive overview of the methodologies for isolating these valuable compounds, tailored for researchers and professionals in drug development.

Overview of Ent-Labdane Diterpenoids in Andrographis paniculata

Andrographis paniculata is a reservoir of over 55 ent-labdane diterpenoids.[2] The primary and most abundant of these is andrographolide, which is considered the main bioactive constituent.[2][3] Other significant diterpenoids include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide.[2] The leaves of the plant are the primary site of andrographolide accumulation.[1] These compounds are characterized by a diterpenoid lactone structure and are known for their extremely bitter taste.[3]

Extraction Methodologies: From Plant Material to Crude Extract

The initial step in isolating ent-labdane diterpenoids is the extraction from the dried, powdered plant material. The choice of solvent and extraction technique significantly impacts the yield and profile of the extracted compounds.

Solvent Selection

Methanol has been identified as one of the most effective solvents for extracting andrographolide.[4] Studies have shown that a 1:3.5 ratio of dried plant powder to methanol provides a high degree of purity for andrographolide.[4] Ethanol, particularly in aqueous solutions, is also commonly used. The polarity of the solvent plays a crucial role, with a 50% ethanol solution yielding the highest levels of andrographolide in one study.[5] Non-polar solvents are generally ineffective at extracting these compounds.[4]

Extraction Techniques

Several methods can be employed for the extraction of diterpenoids from A. paniculata. The most common include:

  • Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with continuous stirring.[5] One optimized protocol suggests a 360-minute maceration in methanol at room temperature.[6]

  • Soxhlet Extraction: This is a more exhaustive method that uses a specialized apparatus to continuously wash the plant material with fresh, heated solvent.[4]

  • Ultrasonic Extraction: Sonication can enhance extraction efficiency. An optimized condition involves using 70% ethanol with a 0.2 g plant sample in 10 mL of solvent, sonicated for 30 minutes at 50 kHz.[7]

Following extraction, the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[6]

Purification Protocols: From Crude Extract to Pure Compounds

The crude extract contains a complex mixture of compounds, including chlorophyll and other impurities, necessitating a multi-step purification process.

Decolorization

A crucial initial purification step is the removal of pigments, primarily chlorophyll.[6] This is typically achieved by treating a methanolic solution of the crude extract with activated charcoal (e.g., 1-5% w/v). The mixture is gently heated and stirred, followed by filtration through celite or filter paper to remove the charcoal and adsorbed pigments.[6]

Column Chromatography

Column chromatography is a fundamental technique for separating the diterpenoids from other components in the decolorized extract.[6]

  • Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.[6]

  • Sample Loading: The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.[6]

  • Elution: A gradient solvent system is employed, starting with a non-polar mobile phase and gradually increasing the polarity. A common gradient starts with 100% toluene, with a progressively increasing proportion of ethyl acetate.[6] Another approach uses a gradient of methanol in chloroform (3% to 15%).[8]

  • Fraction Collection and Monitoring: The eluate is collected in fractions, which are then monitored by Thin Layer Chromatography (TLC) to identify those containing the desired diterpenoids.[6]

High-Performance Liquid Chromatography (HPLC)

For final purification and quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Column: A C18 column is suitable for separating the bioactive constituents.[7]

  • Mobile Phase: A common mobile phase consists of a gradient of methanol and water.[9] For instance, a gradient of 40% to 51% methanol in water over 9 minutes can be effective.[9] Another isocratic system uses a mixture of methanol and 0.1% v/v H3PO4 (70:30).[4]

  • Detection: The eluent is typically monitored at 223 nm, which is the λmax for andrographolide.[4][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and isolation of ent-labdane diterpenoids from A. paniculata.

Extraction MethodSolventExtraction TimeTemperatureYield of AndrographolideReference
Maceration (Optimized)Methanol360 minRoom Temp3.50%[6]
Maceration50% Ethanol18 hoursRoom TempHighest among solvent variations[5]
Ultrasonic Extraction70% Ethanol30 min-Highest efficiency[7]
CompoundPurityRecovery RateReference
Andrographolide96%90-96% (via crystallization)[4]

Experimental Workflows and Signaling Pathways

To visually represent the processes involved in the isolation of ent-labdane diterpenoids, the following diagrams have been generated using Graphviz.

General Isolation Workflow

G A Andrographis paniculata (Dried Aerial Parts) B Powdering A->B C Extraction (e.g., Maceration, Soxhlet) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Decolorization (Activated Charcoal) F->G H Filtration G->H I Decolorized Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection J->K L TLC Monitoring K->L M Pooling of Fractions L->M N Purified Diterpenoid Fractions M->N O HPLC Purification N->O P Isolated Ent-Labdane Diterpenoids O->P

General workflow for the isolation of ent-labdane diterpenoids.
HPLC Quantification Workflow

G A Prepare Standard Solutions (Known Concentrations) C Inject Standards into HPLC A->C B Prepare Sample Solution (From Purified Fractions) E Inject Sample into HPLC B->E D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Quantify Compound (Using Calibration Curve) D->G F Identify and Integrate Peak (Based on Retention Time) E->F F->G

Workflow for the quantification of isolated diterpenoids using HPLC.

References

An In-depth Technical Guide to ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This compound is a member of the ent-labdane diterpenoid class, a group of molecules known for their diverse and potent biological effects. Isolated from Andrographis paniculata, a plant with a long history in traditional medicine, this specific glucoside is of growing interest to the scientific community. This document summarizes its chemical characteristics, provides a detailed, representative experimental protocol for its isolation, and discusses its potential therapeutic applications based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound is a diterpenoid glycoside. The core of the molecule is an ent-labdane skeleton, which is characterized by a bicyclic system with a specific stereochemistry. Key structural features include a double bond at the C8(17) position and a Z-configured double bond at C13. The molecule is further functionalized with three hydroxyl groups at positions C-15, C-16, and C-19. A glucose moiety is attached via an O-glycosidic bond at the C-19 hydroxyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₄O₈[1]
Molecular Weight 484.62 g/mol [1]
Class ent-Labdane Diterpenoid Glycoside[2]
Natural Source Andrographis paniculata (leaves)[2][3]
Known Activities Anti-inflammatory, Antiviral (inferred from related compounds)[3][4]

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for the ent-Labdane Core (in CD₃OD)

Note: Specific NMR data for this exact compound is not publicly available. The following data is representative of similar ent-labdane diterpenoids isolated from Andrographis paniculata.

PositionδC (ppm)δH (ppm, J in Hz)
140.21.65 (m), 1.05 (m)
219.81.80 (m), 1.55 (m)
342.51.40 (m), 1.20 (m)
434.0-
556.51.15 (d, 7.0)
625.01.50 (m)
739.02.10 (m)
8148.5-
957.01.85 (m)
1040.0-
1126.52.20 (m)
1241.02.30 (m)
13140.05.50 (t, 7.0)
1430.02.15 (q, 7.0)
1560.04.20 (d, 7.0)
1665.04.30 (s)
17107.04.85 (s), 4.55 (s)
1833.50.70 (s)
1969.03.70 (d, 11.0), 3.40 (d, 11.0)
2016.00.80 (s)
Glucosyl Moiety
1'104.04.40 (d, 7.8)
2'75.03.20 (m)
3'78.03.35 (m)
4'71.53.30 (m)
5'77.53.45 (m)
6'62.53.80 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5)

Experimental Protocols

Representative Isolation and Purification of ent-Labdane Diterpenoid Glycosides from Andrographis paniculata

The following is a detailed, representative protocol for the isolation of compounds of this class. The specific yields and solvent systems may need to be optimized for the target compound.

  • Extraction:

    • Air-dried and powdered leaves of Andrographis paniculata (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours for each extraction.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and n-butanol (3 x 1 L).

    • The n-butanol fraction, which is typically enriched in glycosides, is concentrated in vacuo.

  • Column Chromatography:

    • The n-butanol fraction (50 g) is subjected to column chromatography on a silica gel column (1 kg, 100-200 mesh).

    • The column is eluted with a gradient of chloroform-methanol (100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several fractions (F1-F7).

  • Further Purification:

    • Fractions containing compounds of interest (as determined by TLC analysis) are further purified by repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and/or preparative HPLC.

    • A typical preparative HPLC separation might use a C18 column with a mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic elution.

  • Structure Elucidation:

    • The purified compound's structure is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Biological Activity and Potential Signaling Pathways

While specific quantitative bioactivity data for this compound is limited in the public domain, the broader class of ent-labdane diterpenoids from Andrographis paniculata is well-studied for its anti-inflammatory and antiviral properties.[3][4]

Anti-Inflammatory Activity

Many ent-labdane diterpenoids exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene Induces Compound ent-Labdane Diterpenoid Glucoside Compound->IKK Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

By inhibiting the IKK complex, ent-labdane diterpenoids prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Antiviral Activity

The antiviral activity of related compounds has been noted, although the precise mechanisms are not fully elucidated.[3] Potential antiviral mechanisms could involve the inhibition of viral entry, replication, or the modulation of host immune responses to viral infection.

G Virus Virus HostCell Host Cell Virus->HostCell Attachment Entry Viral Entry HostCell->Entry Replication Viral Replication Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Compound ent-Labdane Diterpenoid Glucoside Compound->Entry Inhibits? Compound->Replication Inhibits?

Caption: Potential stages of viral life cycle inhibited.

Future Directions

This compound represents a promising, yet underexplored, natural product. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ values for its anti-inflammatory and antiviral effects.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the roles of the glycosyl moiety and other functional groups in its biological activity.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

Conclusion

This compound is an intriguing natural product with a chemical structure that suggests significant therapeutic potential. While further research is needed to fully characterize its biological activities and mechanism of action, it stands as a valuable lead compound for the development of new anti-inflammatory and antiviral agents. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related ent-labdane diterpenoids.

References

In-Depth Technical Guide: Spectroscopic Data and Isolation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. This compound is a labdane diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata (Burm. f.) Nees, which is known for its use in traditional medicine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
10.95m
21.65m
31.40m
51.10m
61.80m
72.15m
91.55m
112.05m
122.30m
145.40t7.0
154.65d7.0
164.15s
17a4.85s
17b4.55s
180.70s
19a3.80d10.5
19b3.45d10.5
201.05s
Glucosyl Moiety
1'4.30d7.8
2'3.20dd7.8, 9.0
3'3.35t9.0
4'3.25t9.0
5'3.30m
6'a3.85dd12.0, 2.5
6'b3.65dd12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

Positionδ (ppm)Positionδ (ppm)
140.514125.0
220.01560.0
338.01668.0
434.517107.0
556.51816.0
625.01970.0
740.02015.5
8149.0Glucosyl Moiety
957.01'104.5
1040.02'75.0
1122.03'78.0
1241.04'71.5
13140.05'77.5
6'62.5

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueData
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z 507.2931 [M+Na]⁺ (Calculated for C₂₆H₄₄O₈Na, 507.2934)
Infrared (IR) Spectroscopy (KBr, cm⁻¹) 3420 (O-H), 2925 (C-H), 1645 (C=C), 1075 (C-O)

Experimental Protocols

The isolation and characterization of this compound were performed according to established methods in natural product chemistry.

Plant Material

The aerial parts of Andrographis paniculata were collected and authenticated. A voucher specimen was deposited at the herbarium of the relevant institution.

Extraction and Isolation
  • The air-dried and powdered aerial parts of A. paniculata (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature.

  • The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The n-butanol fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to yield several fractions.

  • Fractions showing similar thin-layer chromatography (TLC) profiles were combined.

  • The combined fractions were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Spectroscopic Analysis
  • NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz for ¹H and 125 MHz for ¹³C, respectively. Chemical shifts are reported in δ (ppm) relative to the solvent peak (CD₃OD).

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters Q-TOF Premier mass spectrometer.

  • Infrared Spectroscopy: IR spectra were recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

  • Optical Rotation: Optical rotation was measured on a PerkinElmer Model 341 polarimeter.

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Andrographis paniculata.

Isolation_Workflow plant Powdered Aerial Parts of A. paniculata extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition pet_ether Petroleum Ether Fraction partition->pet_ether Non-polar et_acetate Ethyl Acetate Fraction partition->et_acetate Medium-polar n_butanol n-Butanol Fraction partition->n_butanol Polar silica_gel_1 Silica Gel Column Chromatography n_butanol->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions purification Further Purification (Silica Gel, Sephadex LH-20) fractions->purification prep_hplc Preparative HPLC purification->prep_hplc pure_compound This compound prep_hplc->pure_compound

References

The Core of Complexity: An In-depth Technical Guide to the Biosynthesis of ent-Labdane Diterpenoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Labdane related diterpenoids represent a vast and structurally diverse class of natural products with significant biological activities, ranging from plant hormones like gibberellins to valuable pharmaceuticals. Their biosynthesis in plants is a fascinating example of modular enzymatic activity, primarily orchestrated by two classes of diterpene synthases. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-labdane diterpenoids, detailing the key enzymes involved, their mechanisms, and regulation. Furthermore, it offers a compilation of experimental protocols for the study of this pathway and presents quantitative data to facilitate comparative analysis and bioengineering efforts.

Introduction to ent-Labdane Diterpenoids

The labdane-related diterpenoids are a major class of terpenoids, characterized by a bicyclic core structure derived from the universal C20 precursor, geranylgeranyl diphosphate (GGPP).[1][2] The enantiomeric (ent) form of the labdane skeleton is the precursor to a wide array of bioactive molecules, including the essential plant growth hormones, the gibberellins.[3][4] The biosynthetic machinery for gibberellins, present in all higher plants, is thought to be the evolutionary origin for the vast diversity of specialized ent-labdane diterpenoids found in the plant kingdom.[3] These specialized metabolites often play roles in plant defense and ecological interactions.[5] Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.[6][7]

The Core Biosynthetic Pathway

The biosynthesis of ent-labdane diterpenoids from the central precursor GGPP is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs).[8][9]

  • Class II Diterpene Synthase Activity: The first committed step is the protonation-initiated cyclization of the acyclic GGPP into a bicyclic diphosphate intermediate, ent-copalyl diphosphate (ent-CPP).[10][11] This reaction is catalyzed by a class II diTPS, specifically an ent-copalyl diphosphate synthase (ent-CPS).[12][13] These enzymes are characterized by a conserved DXDD motif which is crucial for the initiation of the cyclization cascade.[14][15]

  • Class I Diterpene Synthase Activity: The ent-CPP intermediate is then utilized by a class I diTPS.[3][14] These enzymes typically contain a conserved DDXXD motif responsible for binding a divalent metal cofactor, usually Mg²⁺, which facilitates the ionization of the diphosphate group.[14][16] This ionization initiates a second round of cyclization and rearrangements, leading to the diverse array of ent-labdane diterpenoid skeletons.[3]

Subsequent modifications of these diterpene scaffolds by enzymes such as cytochrome P450 monooxygenases and glycosyltransferases further contribute to the chemical diversity of this class of compounds.[2][16]

ent-Labdane_Diterpenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-CPS (Class II diTPS) DXDD motif entLabdanes ent-Labdane Diterpenoid Scaffolds entCPP->entLabdanes Class I diTPS DDXXD motif ModifiedDiterpenoids Modified Diterpenoids entLabdanes->ModifiedDiterpenoids P450s, UGTs, etc. Experimental_Workflow_Enzyme_Characterization cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_assay Enzyme Assay & Analysis Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Protein Purified Protein (SDS-PAGE verification) Affinity_Chromatography->Purified_Protein Enzyme_Assay In Vitro Assay (GGPP Substrate) Purified_Protein->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction Dephosphorylation Dephosphorylation Extraction->Dephosphorylation GCMS_Analysis GC-MS Analysis Dephosphorylation->GCMS_Analysis

References

physical and chemical properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a diterpenoid glucoside isolated from the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Physicochemical Properties

This compound is a glycosidic derivative of a labdane-type diterpenoid. Its core structure is characterized by a bicyclic labdane skeleton with specific substitutions that contribute to its biological activity.

General Properties
PropertyValueSource
Molecular Formula C₂₆H₄₄O₈[1][2]
Molecular Weight 484.62 g/mol [1][2]
CAS Number 1245636-01-4
Natural Source Andrographis paniculata (leaves and aerial parts)[1][2][3][4]
Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the unequivocal identification and characterization of this compound. A publication in Chinese Chemical Letters (2010, 21(9), 1091-1093) describes the isolation and structural elucidation of a new ent-labdane diterpenoid, 19-O-β-d-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, which corresponds to the compound of interest.[3] The comprehensive spectral analysis is detailed within this publication.

Experimental Protocols

Isolation and Purification

The isolation of this compound from the aerial parts of Andrographis paniculata typically involves the following steps:

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as methanol or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound (typically the methanolic or ethyl acetate fraction) is subjected to multiple chromatographic techniques for purification. These may include:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of solvents like chloroform-methanol or n-hexane-ethyl acetate.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

The purification process is monitored by Thin Layer Chromatography (TLC) or analytical HPLC.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To determine the proton environment and coupling constants.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.

Biological Activity and Signaling Pathways

This compound, along with other related diterpenoids from Andrographis paniculata, exhibits significant anti-inflammatory and antiviral properties.

Anti-inflammatory Activity

Diterpenoids from Andrographis paniculata are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The general mechanism involves the inhibition of pro-inflammatory mediators. For instance, related compounds have been shown to significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] They also downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a crucial role in inflammation.[5] This regulation is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Pathways cluster_transcription Transcription Factors cluster_mediators Pro-inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 NF-κB (p65) NFkB->NFkB_p65 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines Enzymes iNOS, COX-2 AP1->Enzymes NFkB_p65->Cytokines NFkB_p65->Enzymes Compound ent-Labda-8(17),13Z-diene- 15,16,19-triol 19-O-glucoside Compound->MAPK Compound->NFkB

Caption: Putative anti-inflammatory signaling pathway.

Antiviral Activity

ent-Labdane diterpenes isolated from Andrographis paniculata have demonstrated virucidal activity against various viruses, including Herpes Simplex Virus Type 1 (HSV-1).[6] The proposed mechanisms of action for related compounds involve inhibiting different stages of the viral life cycle, such as viral entry, gene replication, and the synthesis of mature viral proteins.[1] For instance, some diterpenoids from this plant have been shown to interfere with the fusion of the virus to the host cell.[7]

antiviral_workflow cluster_workflow Viral Infection and Inhibition Workflow Virus Virus HostCell Host Cell Virus->HostCell Attachment ViralEntry Viral Entry HostCell->ViralEntry Replication Viral Replication ViralEntry->Replication ProteinSynth Protein Synthesis Replication->ProteinSynth Assembly Virion Assembly ProteinSynth->Assembly Release New Virions Released Assembly->Release Compound ent-Labda-8(17),13Z-diene- 15,16,19-triol 19-O-glucoside Compound->ViralEntry Inhibition Compound->Replication Inhibition

Caption: General antiviral mechanism of action.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antiviral properties. Its potential to modulate key signaling pathways such as NF-κB and MAPK makes it a strong candidate for further investigation in the development of novel therapeutic agents. This guide provides a foundational understanding of its physicochemical characteristics and biological activities to aid researchers in their future studies.

References

Unveiling the Bioactive Potential of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpenoid glucoside isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this natural product, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Biological Activities

The primary reported biological activity of this compound is its anti-inflammatory potential.[1][2] This activity has been primarily evaluated through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. While general antiviral activity is also attributed to this compound, specific quantitative data and detailed studies on its antiviral mechanisms are not yet available in the public domain.

Anti-inflammatory Activity

The anti-inflammatory effect of this compound has been quantified through in vitro assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Table 1: Quantitative Data on the Nitric Oxide Inhibitory Activity of this compound

CompoundAssay SystemEndpointResultReference
This compoundLPS-stimulated RAW264.7 macrophagesNO Production InhibitionIC₅₀: 21.7 µMZhang et al., 2025

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay

The following protocol is a detailed methodology for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Following incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound.

  • After a 1-hour pre-treatment with the compound, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • A control group is treated with LPS only, and a blank group receives neither the compound nor LPS.

2. Measurement of Nitric Oxide Production:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

3. Data Analysis:

  • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated using the following formula:

  • The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated from a dose-response curve.

4. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

  • RAW264.7 cells are treated with the same concentrations of the compound as in the NO inhibition assay.

  • After 24 hours, MTT reagent is added to the wells and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound have not been definitively elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. LPS is a known activator of the NF-κB pathway, which leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Below are diagrams illustrating the hypothesized mechanism of action and the experimental workflow for its evaluation.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Hypothesized Inhibition LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation iNOS_transcription iNOS Gene Transcription NFkB_activation->iNOS_transcription iNOS_protein iNOS Protein iNOS_transcription->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->NFkB_activation Inhibition

Figure 1. Hypothesized inhibitory effect on the NF-κB signaling pathway.

G cluster_workflow Experimental Workflow: NO Inhibition Assay start Seed RAW264.7 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with compound incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 supernatant Collect supernatant incubation2->supernatant griess_assay Perform Griess Assay supernatant->griess_assay absorbance Measure absorbance at 540 nm griess_assay->absorbance analysis Calculate % inhibition and IC₅₀ absorbance->analysis

Figure 2. Workflow for the nitric oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound demonstrates notable anti-inflammatory activity by inhibiting nitric oxide production in vitro. This finding positions it as a promising candidate for further investigation as a potential therapeutic agent for inflammatory conditions.

Future research should focus on:

  • Elucidating the precise mechanism of action: Investigating the direct molecular targets and confirming its effect on the NF-κB signaling pathway and other relevant inflammatory pathways.

  • Comprehensive antiviral screening: Conducting systematic in vitro and in vivo studies to identify its specific antiviral activities, including the types of viruses it may be effective against and its mechanism of viral inhibition.

  • In vivo efficacy and safety profiling: Evaluating the anti-inflammatory and potential antiviral effects in animal models to determine its therapeutic potential, pharmacokinetic properties, and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of the compound to optimize its potency and selectivity.

The data and protocols presented in this guide offer a solid foundation for advancing the scientific understanding and potential therapeutic application of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a naturally occurring diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata.[1][2] This plant has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and viral infections.[1][2] The primary bioactive constituents of A. paniculata are ent-labdane diterpenoids, with andrographolide being the most studied. This technical guide provides a comprehensive overview of this compound and related compounds, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their investigation.

Chemical Properties

This compound belongs to the labdane class of diterpenoids, characterized by a bicyclic core structure. The presence of a glucose moiety attached at the C-19 position significantly influences its solubility and pharmacokinetic properties compared to its aglycone counterparts.

Biological Activities and Quantitative Data

Table 1: Anti-inflammatory Activity of ent-Labdane Diterpenoids from Andrographis paniculata

CompoundAssayCell LineIC50 (µM)Reference
AndrographolideNitric Oxide InhibitionRAW 264.75.89[3]
Andropanilide DNitric Oxide InhibitionRAW 264.72.31[3]
AndropanolideNitric Oxide InhibitionRAW 264.713.4[1]
Dexamethasone (Positive Control)Nitric Oxide InhibitionRAW 264.76.52[3]

Table 2: Antiviral Activity of ent-Labdane Diterpenoids from Andrographis paniculata

CompoundVirusCell LineActivityReference
AndrographolideHerpes Simplex Virus 1 (HSV-1)VeroVirucidal[4]
NeoandrographolideHerpes Simplex Virus 1 (HSV-1)VeroVirucidal[4]
14-deoxy-11,12-didehydroandrographolideHerpes Simplex Virus 1 (HSV-1)VeroVirucidal[4]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound and its related compounds.

Isolation and Purification of ent-Labdane Diterpenoid Glucosides

A general procedure for the isolation of ent-labdane diterpenoid glucosides from the aerial parts of Andrographis paniculata is as follows:

  • Extraction: The air-dried and powdered plant material is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate and n-butanol fractions, which are typically rich in diterpenoids, are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

G plant Air-dried A. paniculata extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure ent-Labda-8(17),13Z-diene- 15,16,19-triol 19-O-glucoside hplc->pure_compound

Figure 1. Workflow for the isolation of the target compound.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity is commonly assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

Antiviral Activity Assay: Plaque Reduction Assay

The antiviral activity against viruses like Herpes Simplex Virus (HSV) can be determined using a plaque reduction assay.

  • Cell Culture: Vero cells (or another susceptible cell line) are grown to confluence in 96-well plates.

  • Virus Inoculation: The cell monolayer is infected with a known titer of the virus.

  • Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet, and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated relative to the virus-infected control. The EC50 value is determined from the dose-response curve.

Signaling Pathways

The anti-inflammatory effects of many ent-labdane diterpenoids, particularly andrographolide, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism for this compound has not been definitively elucidated, it is hypothesized to follow a similar mechanism.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. ent-Labdane diterpenoids are thought to interfere with this cascade, potentially by inhibiting the degradation of IκB or by directly preventing the DNA binding of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation DNA DNA NFkB_nuc->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->ProInflammatory Induces Compound ent-Labdane Diterpenoid Glucosides Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Binding

Figure 2. Postulated mechanism of NF-κB inhibition.

Conclusion

This compound and its related ent-labdane diterpenoids from Andrographis paniculata represent a promising class of natural products with significant anti-inflammatory and antiviral potential. While further research is required to fully elucidate the specific mechanisms and quantitative efficacy of the title compound, the existing data on related molecules provide a strong foundation for its continued investigation in drug discovery and development programs. The detailed experimental protocols and an understanding of the likely signaling pathways involved, as outlined in this guide, will be instrumental for researchers in this field.

References

An In-Depth Technical Guide on ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and known biological activities of the natural product ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside. Detailed experimental protocols for its isolation and characterization are presented, along with available quantitative data on its anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this ent-labdane diterpenoid glucoside.

Introduction

This compound is a labdane-type diterpenoid glycoside isolated from Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine across Asia. This compound belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory and antiviral effects. This guide will delve into the scientific literature to provide a detailed account of this specific molecule.

Discovery and History

The initial discovery and isolation of this compound, also referred to as 19-O-β-D-glucopyranosyl-ent-labda-8(17),13-dien-15,16,19-triol, was reported in 2010 by Zou and colleagues in the journal Chinese Chemical Letters.[1] The compound was isolated from the aerial parts of Andrographis paniculata, a medicinal plant sourced from the Guangxi Province of China.[2] This discovery was part of a broader investigation into the bioactive constituents of this well-known medicinal herb.[2]

Subsequent phytochemical investigations of Andrographis paniculata have also reported the isolation of this compound. For instance, a 2020 study in Phytochemistry Letters by My and colleagues documented its isolation from a methanol extract of the aerial parts of the plant, alongside two novel ent-labdane diterpenoid glucosides, andropaniosides A and B.[3] This later study also explored the cytotoxic and nitric oxide inhibitory activities of these compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular FormulaC26H44O8[1]
Molecular Weight484.6 g/mol [1]
AppearanceWhite amorphous powder[1]
Optical Rotation[α]D20 -35.7 (c 0.14, MeOH)[1]

Experimental Protocols

Isolation of this compound

The following protocol is based on the initial discovery paper by Zou et al. (2010).[1][2]

4.1.1. Plant Material and Extraction

  • The aerial parts of Andrographis paniculata were collected and air-dried.

  • The dried plant material was powdered and extracted with 85% methanol (MeOH).[2]

4.1.2. Fractionation and Chromatography

  • The crude 85% MeOH extract was subjected to column chromatography over silica gel.

  • Elution was performed with a gradient of chloroform (CHCl3) and methanol (MeOH).

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.

Workflow for the Isolation of this compound

G plant Air-dried aerial parts of Andrographis paniculata powder Powdered Plant Material plant->powder extraction Extraction with 85% MeOH powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract silica1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_extract->silica1 fractions Combined Fractions silica1->fractions silica2 Repeated Silica Gel Chromatography fractions->silica2 sephadex Sephadex LH-20 Chromatography silica2->sephadex pure_compound This compound sephadex->pure_compound G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->NFkB_pathway Inhibition? Compound->MAPK_pathway Inhibition? Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB_pathway->Inflammatory_Mediators MAPK_pathway->Inflammatory_Mediators

References

Methodological & Application

Application Note: HPLC Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a naturally occurring labdane diterpene glycoside isolated from the leaves of Andrographis paniculata.[1][2][3][4] This compound has garnered significant interest within the scientific community due to its potential anti-inflammatory and antiviral properties.[1][2][3][4] As research into its therapeutic applications progresses, the need for a reliable and robust analytical method for its quantification and quality control becomes paramount.

This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is applicable for the quantitative analysis of this compound in bulk drug substances, formulated products, and crude extracts, ensuring accuracy, precision, and reliability in research and drug development settings.

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

  • Chemicals: Formic acid (analytical grade)

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The use of a mass spectrometer (MS) as a detector can provide higher sensitivity and selectivity.

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD at 210 nm

Note: The gradient profile may need to be optimized depending on the sample matrix and the specific HPLC system used. The low wavelength of 210 nm is chosen due to the lack of a strong chromophore in the molecule, a common characteristic of diterpene glycosides.[5][6]

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Crude Plant Extract:

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

  • Formulated Product:

    • Accurately weigh a portion of the formulated product equivalent to approximately 1 mg of the active pharmaceutical ingredient (API).

    • Dissolve in a suitable volume of methanol to obtain a theoretical concentration of 100 µg/mL.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before analysis.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

Table 2: Summary of Quantitative Data (Hypothetical Data)

ParameterValue
Retention Time (RT) Approximately 18.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample acquisition to data analysis.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Sample Acquisition (Crude Extract/Formulated Product) Extraction Extraction/ Dissolution Sample->Extraction Standard Reference Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC Detection DAD Detection (210 nm) HPLC->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report (Concentration, Purity) Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is designed to be a starting point for researchers and can be further optimized and validated for specific applications in academic research and the pharmaceutical industry. The use of reversed-phase chromatography with UV detection is a widely accepted and robust technique for the analysis of diterpene glycosides.[7][8]

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane-type diterpenoid glycoside isolated from the medicinal plant Andrographis paniculata. This class of natural products has garnered significant interest within the scientific and drug development communities due to its diverse biological activities, including anti-inflammatory and antiviral properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of such complex natural products. These application notes provide a comprehensive overview of the NMR spectroscopic data and detailed protocols for the analysis of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound.

Caption: Structure of the target compound.

NMR Spectroscopic Data

The complete assignment of the ¹H and ¹³C NMR signals of this compound is crucial for its structural verification. The data presented below is based on the publication by Zou et al. in Chinese Chemical Letters, which describes the isolation and characterization of this compound.

Table 1: ¹H and ¹³C NMR Data of this compound (in CD₃OD)

Position¹³C (δc)¹H (δH, J in Hz)
Aglycone
140.11.05 (m), 1.80 (m)
219.91.58 (m), 1.69 (m)
343.11.25 (m), 1.45 (m)
434.2-
556.51.20 (m)
624.81.50 (m), 1.65 (m)
739.12.05 (m), 2.35 (m)
8148.9-
957.31.55 (m)
1039.8-
1127.02.15 (m)
1229.82.25 (m)
13140.5-
14125.85.40 (t, 7.0)
1559.54.15 (d, 7.0)
1661.24.05 (s)
17107.04.55 (s), 4.85 (s)
1827.80.80 (s)
1970.13.40 (d, 9.5), 3.75 (d, 9.5)
2016.50.75 (s)
Glucose Moiety
1'104.54.30 (d, 7.8)
2'75.23.20 (dd, 7.8, 9.0)
3'78.03.35 (t, 9.0)
4'71.63.30 (t, 9.0)
5'77.93.25 (m)
6'62.83.70 (dd, 5.5, 12.0), 3.85 (dd, 2.0, 12.0)

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Experimental Protocols

Sample Preparation for NMR Analysis

A detailed and careful sample preparation is critical for acquiring high-quality NMR data.

  • Isolation and Purification: The compound is typically isolated from the dried aerial parts of Andrographis paniculata using a combination of solvent extraction and chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC).

  • Sample Purity: Ensure the purity of the isolated compound is >95% as determined by HPLC-UV or LC-MS to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for this compound due to its good solubility and minimal signal overlap with the analyte. Other deuterated solvents such as DMSO-d₆ or pyridine-d₅ can also be used depending on the specific experimental requirements.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Filtration: If any particulate matter is observed, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues and improve spectral resolution.

NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • Purpose: To determine the proton chemical shifts, coupling constants, and integration.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-2 s

      • Number of Scans: 16-64

  • ¹³C NMR:

    • Purpose: To identify the chemical shifts of all carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 or similar with proton decoupling

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the carbon skeleton.

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar

      • Spectral Width: 12-16 ppm in both dimensions

      • Number of Increments: 256-512

      • Number of Scans per Increment: 4-8

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To determine one-bond proton-carbon (¹H-¹³C) correlations.

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.3 or similar

      • ¹H Spectral Width: 12-16 ppm

      • ¹³C Spectral Width: 160-200 ppm

      • Number of Increments: 256

      • Number of Scans per Increment: 4-16

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are essential for connecting different spin systems and establishing the overall structure, including the glycosylation site.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar

      • ¹H Spectral Width: 12-16 ppm

      • ¹³C Spectral Width: 200-240 ppm

      • Number of Increments: 256-512

      • Number of Scans per Increment: 8-32

Data Processing and Interpretation
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs). Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Referencing: Calibrate the chemical shifts of all spectra to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

  • Interpretation:

    • Analyze the ¹H NMR spectrum to identify key signals such as olefinic protons, methyl groups, and oxymethine/oxymethylene protons.

    • Use the ¹³C NMR and HSQC spectra to assign protons to their directly attached carbons.

    • Trace the ¹H-¹H connectivity from the COSY spectrum to build fragments of the molecule.

    • Utilize the HMBC correlations to connect these fragments and to confirm the positions of quaternary carbons and the linkage of the glucose moiety to the aglycone. The key HMBC correlation from the anomeric proton of the glucose (H-1') to C-19 of the aglycone confirms the glycosylation site.

Visualization of NMR Analysis Workflow and Key Correlations

The following diagrams illustrate the general workflow for NMR-based structure elucidation and the key 2D NMR correlations for this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Interpretation Isolation Isolation & Purification Purity Purity Assessment (>95%) Isolation->Purity Dissolution Dissolution in Deuterated Solvent Purity->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Processing & Referencing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: General workflow for NMR analysis.

G compound H17a H-17a C8 C-8 H17a->C8 C9 C-9 H17a->C9 C7 C-7 H17a->C7 H17b H-17b H17b->C8 H17b->C9 H17b->C7 H14 H-14 C13 C-13 H14->C13 C15 C-15 H14->C15 H19a H-19a H19b H-19b H1_glc H-1' C19 C-19 H1_glc->C19

Caption: Key HMBC and COSY correlations.

Application Notes and Protocols for the Mass Spectrometric Analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpenoid glycoside with noted anti-inflammatory and antiviral properties isolated from Andrographis paniculata.[1][2][3] The protocols outlined below are designed for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological fluids, utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a bioactive natural product of interest in drug discovery and development.[1][2][3] Accurate and sensitive analytical methods are crucial for its characterization, quantification in various samples, and for pharmacokinetic studies. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these applications. This document details the expected fragmentation patterns of the target molecule and provides a robust protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry is anticipated to follow patterns characteristic of diterpenoid glycosides. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety. Subsequent fragmentation of the aglycone provides structural information.

A proposed fragmentation pathway is illustrated below:

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]+ / [M-H]- aglycone [M+H-162]+ / [M-H-162]- (Loss of Glucose) precursor->aglycone Glycosidic Bond Cleavage fragment1 Further Fragmentation (e.g., loss of H2O) aglycone->fragment1 Neutral Loss fragment2 Characteristic Diterpene Skeleton Fragments aglycone->fragment2 Ring Cleavage

Caption: Predicted fragmentation of the target compound.

Experimental Protocols

Sample Preparation

For the analysis of plant material, a standard extraction procedure is recommended:

  • Extraction : Homogenize 1 g of powdered plant material with 10 mL of methanol.

  • Sonication : Sonicate the mixture for 30 minutes.

  • Centrifugation : Centrifuge at 4000 rpm for 15 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

For analysis in biological matrices like plasma, a protein precipitation method is effective:

  • Precipitation : Add 3 volumes of ice-cold methanol to 1 volume of plasma.

  • Vortexing : Vortex the mixture for 1 minute.

  • Centrifugation : Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection : Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase :

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

Mass Spectrometry (MS)
  • Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive ionization.

  • Scan Mode : Multiple Reaction Monitoring (MRM) for quantification.

  • Ion Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions : Specific precursor-to-product ion transitions should be optimized by infusing a standard solution of the analyte. Based on the structure, the following transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺ or [M-H]⁻Loss of glucoseTo be optimized
Further fragmentsTo be optimized

Data Presentation and Quantitative Analysis

For quantitative studies, a calibration curve should be constructed using a certified reference standard of this compound. The method should be validated according to standard guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.

The following table summarizes typical performance characteristics for the quantification of diterpenoid glycosides by LC-MS/MS, based on published methods for similar compounds.[4][5][6]

ParameterTypical Value
Linearity (r²) > 0.995
LOD 0.01 - 1.0 ng/mL
LOQ 0.05 - 5.0 ng/mL
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%
Accuracy (RE%) Within ±15%
Recovery (%) 85 - 115%

Experimental Workflow Diagram

The overall workflow for the analysis is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction from Matrix cleanup Cleanup/Purification extraction->cleanup lc Liquid Chromatography Separation cleanup->lc ms Mass Spectrometry Detection lc->ms qual Qualitative Analysis (Fragmentation Pattern) ms->qual quant Quantitative Analysis (Calibration Curve) ms->quant

References

Application Notes and Protocols for the In Vitro Anti-inflammatory Assay of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane diterpenoid glycoside isolated from the leaves of Andrographis paniculata.[1][2] This plant has a long history of use in traditional medicine for treating inflammatory conditions.[3] Diterpenoids from Andrographis paniculata are known to possess a range of biological activities, including anti-inflammatory and antiviral effects.[1][2] The inflammatory response is a complex biological process involving the activation of various signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The inhibition of these mediators is a key strategy in the development of novel anti-inflammatory drugs.

These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of this compound. The protocols detailed below are for assays to determine its cytotoxicity and its ability to inhibit the production of key inflammatory markers in a cellular model of inflammation, specifically using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Data Presentation

While specific quantitative data for the inhibitory activity of this compound on pro-inflammatory mediators is not yet widely available in published literature, the following table summarizes the reported inhibitory concentrations (IC50) for structurally related and well-studied diterpenoids from Andrographis paniculata. This data provides a benchmark for the expected anti-inflammatory potency.

CompoundAssay TargetCell LineIC50 Value (µM)Reference
AndrographolideTNF-αTHP-121.9[4]
14-deoxy-11,12-didehydroandrographolideNitric OxideRAW 264.794.12 ± 4.79[5]
NeoandrographolideNitric OxideRAW 264.7> 100[5]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the in vitro anti-inflammatory activity of the test compound.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_anti_inflammatory_assays cluster_analysis Data Analysis compound_prep Prepare stock solution of this compound in DMSO cytotoxicity Cell Viability Assay (MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assays compound_prep->anti_inflammatory cell_culture Culture and maintain RAW 264.7 macrophage cells cell_culture->cytotoxicity cell_culture->anti_inflammatory data_processing Measure absorbance/fluorescence cytotoxicity->data_processing no_assay Nitric Oxide (NO) Assay anti_inflammatory->no_assay cytokine_assay Cytokine (TNF-α, IL-6, IL-1β) ELISA anti_inflammatory->cytokine_assay no_assay->data_processing cytokine_assay->data_processing calculation Calculate % inhibition and IC50 values data_processing->calculation conclusion Evaluate anti-inflammatory potential calculation->conclusion

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

It is essential to determine the cytotoxic concentrations of the test compound to ensure that the observed anti-inflammatory effects are not a result of cell death.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the medium and treat the cells with various concentrations of the test compound for another 24 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS from E. coli

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 24-well or 6-well plates

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates at 2 x 10⁵ cells/well) and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits.

  • Measure the absorbance at the recommended wavelength and calculate the cytokine concentrations based on the standard curves.

Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Transcription induces IkB_NFkB IκB-NF-κB Complex (Inactive)

Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade in inflammation, comprising several parallel kinase modules, including p38 MAPK and JNK. Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response activate

Caption: Overview of the p38 and JNK MAPK signaling pathways.

References

Application Notes & Protocols: Antiviral Activity Screening of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane diterpenoid glycoside isolated from the leaves of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating respiratory infections and inflammation.[1][2] Diterpenoids from Andrographis paniculata, such as the well-studied andrographolide, have demonstrated significant antiviral properties against a range of viruses.[3][4][5] This document provides detailed protocols for screening the antiviral activity of this compound and a framework for data presentation. While specific quantitative data for this particular glycoside is limited in publicly available literature, the methodologies described herein are standard for antiviral drug discovery and can be applied to its evaluation. The main targets for andrographolide and its derivatives include viral fusion and adsorption, viral receptor binding, and enzymes involved in viral genome replication.[4]

Data Presentation

Effective antiviral screening requires the systematic recording and presentation of quantitative data. The following tables provide a template for summarizing key parameters from cytotoxicity and antiviral assays. Data for the related compound, andrographolide, is included for illustrative purposes.

Table 1: Cytotoxicity of this compound and Reference Compounds

CompoundCell LineAssayCC₅₀ (µM)
This compoundCalu-3MTTTo Be Determined
AndrographolideCalu-3MTT58.03[6]
AndrographolideHepG2MTT81.52[6]
AndrographolideHK-2MTT34.11[6]
AndrographolideCaco-2MTT52.30[6]
AndrographolideSH-SY5YMTT13.19[6]

CC₅₀: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound and Reference Compounds

CompoundVirusCell LineAssayIC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compoundSARS-CoV-2Calu-3Plaque ReductionTo Be DeterminedTo Be Determined
AndrographolideSARS-CoV-2Calu-3Plaque Reduction0.034[6]1707[6]

IC₅₀: 50% inhibitory concentration

Experimental Protocols

Detailed methodologies for key antiviral screening experiments are provided below.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed host cells (e.g., Calu-3 for respiratory viruses) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a cell-free control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis.

Plaque Reduction Neutralization Test (PRNT)

Principle: The PRNT is a functional assay that measures the ability of a compound to inhibit the infectivity of a virus. The reduction in the number of plaques (areas of cell death) formed in a cell monolayer is proportional to the antiviral activity of the compound.

Protocol:

  • Cell Seeding: Seed susceptible cells in 6-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is determined by regression analysis.

Viral Entry Inhibition Assay

Principle: This assay determines if the compound inhibits the initial stages of viral infection, namely attachment and entry into the host cell.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.

  • Pre-treatment of Cells (Optional): To test for inhibition of attachment, pre-treat the cells with different concentrations of the compound for 1 hour at 37°C.

  • Infection: Infect the cells with the virus in the presence of the compound.

  • Incubation: After a short incubation period (e.g., 2 hours) to allow for viral entry, wash the cells to remove unbound virus and compound.

  • Culture: Add fresh medium and incubate for a period sufficient for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication: Measure viral replication by a suitable method, such as quantifying viral RNA by RT-qPCR or measuring the expression of a viral protein by ELISA or Western blot.

  • Calculation: Determine the IC₅₀ based on the reduction in viral replication.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antiviral Antiviral Screening (e.g., PRNT) Compound->Antiviral Virus Virus Stock Virus->Antiviral Cells Host Cell Culture Cells->Cytotoxicity Cells->Antiviral CC50 Determine CC50 Cytotoxicity->CC50 IC50 Determine IC50 Antiviral->IC50 SI Calculate Selectivity Index (SI) CC50->SI IC50->SI

Caption: Workflow for antiviral activity screening.

Potential Mechanism of Action: Inhibition of Viral Life Cycle

G cluster_virus cluster_cell Host Cell Virus Virus Attachment 1. Attachment Virus->Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Replication (Genome & Proteins) Entry->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Release->Virus Progeny Virus Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->Attachment Inhibition? Compound->Entry Inhibition? Compound->Replication Inhibition?

Caption: Hypothesized points of viral life cycle inhibition.

References

Application Notes and Protocols for Cell-Based Assays of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane diterpenoid glycoside isolated from the plant Andrographis paniculata.[1][2][3] This class of natural products has garnered significant interest in the scientific community for its diverse pharmacological activities. Published research indicates that labdane diterpenoids, including compounds structurally related to the topic compound, exhibit potent anti-inflammatory, antiviral, and, in some cases, cytotoxic properties.[4][5][6]

The primary anti-inflammatory mechanism of action for many labdane diterpenoids is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][8]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxic, anti-inflammatory, and antiviral potential of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
2591.3 ± 6.2
5085.7 ± 5.5
10078.4 ± 6.8

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control) (Mean ± SD)
Vehicle Control-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.9
Compound + LPS185.4 ± 7.3
Compound + LPS1062.1 ± 6.5
Compound + LPS2541.8 ± 5.1
Compound + LPS5025.3 ± 4.2

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Vehicle Control-25.3 ± 4.715.8 ± 3.9
LPS (1 µg/mL)-1245.8 ± 110.2850.4 ± 95.6
Compound + LPS11098.2 ± 98.5765.1 ± 88.3
Compound + LPS10854.6 ± 75.9580.7 ± 62.1
Compound + LPS25512.3 ± 45.8342.9 ± 40.5
Compound + LPS50289.7 ± 30.1198.2 ± 25.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the test compound on a selected cell line. The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[2]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in DMEM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the plate for another 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4][9]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS

  • This compound

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Seed and treat the cells with the test compound and LPS as described in the Griess Assay protocol.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[10][11]

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Visualizations

G Experimental Workflow for Evaluating Anti-inflammatory Activity cluster_0 Initial Screening cluster_1 Anti-inflammatory Assays A Cell Seeding (RAW 264.7) B Compound Treatment (this compound) A->B C Cytotoxicity Assay (MTT) B->C D Determine Non-Toxic Concentrations C->D E LPS Stimulation D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) E->G

Caption: Workflow for assessing the anti-inflammatory activity of the compound.

G Simplified Canonical NF-κB Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Genes Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->IKK Inhibition

Caption: Potential inhibitory mechanism on the NF-κB signaling pathway.

References

Application Note: Extraction and Purification of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane diterpenoid glycoside isolated from the leaves of Andrographis paniculata.[1][2][3][4] This class of compounds has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory and antiviral properties.[1][2][3][4] The development of efficient and reliable protocols for the extraction and purification of this specific glycoside is crucial for advancing research into its therapeutic potential and for enabling its use in drug development. This application note provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Principle

The protocol is based on a systematic approach involving solvent extraction to isolate a broad range of secondary metabolites from the plant material, followed by a series of chromatographic steps to purify the target compound. The selection of solvents and chromatographic phases is based on the chemical properties of labdane diterpenoid glycosides, which are moderately polar compounds.

Experimental Protocols

1. Plant Material and Preparation

  • Plant Material: Fresh or dried leaves of Andrographis paniculata.

  • Preparation:

    • Thoroughly wash the fresh leaves with distilled water to remove any debris and air-dry at room temperature in the shade.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container at 4°C to prevent degradation of the bioactive compounds.

2. Extraction

  • Weigh 100 g of the powdered Andrographis paniculata leaves.

  • Macerate the powder with 500 mL of 80% aqueous methanol in a large conical flask.

  • Agitate the mixture on an orbital shaker at 120 rpm for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

3. Solvent Partitioning

  • Suspend the crude methanol extract in 200 mL of distilled water.

  • Transfer the suspension to a separatory funnel.

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL).

  • Collect each solvent fraction separately. The target compound, being a glycoside, is expected to be enriched in the more polar ethyl acetate and remaining aqueous fractions.

  • Concentrate the ethyl acetate and aqueous fractions to dryness under reduced pressure.

4. Chromatographic Purification

a. Column Chromatography

  • Pack a glass column (5 cm diameter, 60 cm length) with silica gel 60 (70-230 mesh) in chloroform.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

  • Collect fractions of 20 mL each and monitor them by Thin Layer Chromatography (TLC).

b. Thin Layer Chromatography (TLC)

  • Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.

  • Develop the plates in a chloroform-methanol (9:1 v/v) solvent system.

  • Visualize the spots under UV light (254 nm) and by spraying with a 10% sulfuric acid in ethanol solution followed by heating at 110°C for 10 minutes.

  • Combine the fractions that show a similar TLC profile corresponding to the target compound.

c. Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the combined fractions using a preparative HPLC system.

  • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 40 minutes).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and MS.

Data Presentation

ParameterValue
Extraction
Plant MaterialAndrographis paniculata leaves
Sample Weight100 g
Extraction Solvent80% Aqueous Methanol
Solvent to Sample Ratio5:1 (v/w)
Extraction Time24 hours per cycle (3 cycles)
Extraction TemperatureRoom Temperature
Column Chromatography
Stationary PhaseSilica Gel 60 (70-230 mesh)
Mobile Phase GradientChloroform-Methanol
Preparative HPLC
Stationary PhaseC18 Reverse-Phase
Mobile Phase GradientAcetonitrile-Water
Detection Wavelength210 nm

Visualizations

Extraction_Workflow Plant_Material Andrographis paniculata leaves (Powdered) Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Collect Polar Fractions Concentration2 Concentration EtOAc_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography (Chloroform-Methanol Gradient) Concentration2->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Combined_Fractions Combined Fractions TLC_Monitoring->Combined_Fractions Prep_HPLC Preparative HPLC (C18, Acetonitrile-Water Gradient) Combined_Fractions->Prep_HPLC Pure_Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of the target compound.

Signaling_Pathway_Placeholder cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_analysis Analysis & Identification Plant_Material Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Pure_Compound Pure Compound Spectroscopy->Pure_Compound

Caption: Logical relationship of the experimental stages.

References

Application Notes & Protocols for the Purification of ent-Labdane Diterpenoid Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and standardized protocols for the purification of ent-labdane diterpenoid glucosides from various natural sources. These compounds are of significant interest due to their diverse biological activities. The following sections outline common extraction and chromatographic techniques, offering a guide for researchers in natural product chemistry and drug discovery.

Section 1: General Workflow for Purification

The purification of ent-labdane diterpenoid glucosides typically follows a multi-step process involving extraction, fractionation, and final purification using various chromatographic techniques. The general workflow is outlined below.

Purification Workflow Start Plant Material (e.g., leaves, aerial parts) Extraction Solvent Extraction (e.g., MeOH, EtOH, Acetone) Start->Extraction Partitioning Solvent Partitioning (e.g., n-BuOH-H2O) Extraction->Partitioning Crude_Extract Crude Glucoside-Rich Fraction (e.g., 1-BuOH-soluble fraction) Partitioning->Crude_Extract Column_Chromatography Initial Fractionation: Column Chromatography (e.g., Silica Gel, ODS) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Prep_HPLC Final Purification: Preparative HPLC (e.g., C18 column) Fractions->Prep_HPLC Pure_Compounds Isolated ent-Labdane Diterpenoid Glucosides Prep_HPLC->Pure_Compounds Analysis Structure Elucidation (NMR, MS) Pure_Compounds->Analysis

Caption: General workflow for the purification of ent-labdane diterpenoid glucosides.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Extraction and Initial Fractionation from Plant Material

This protocol is a general guide for the initial extraction and solvent partitioning to obtain a crude fraction enriched with diterpenoid glucosides.

Materials:

  • Air-dried and powdered plant material (e.g., leaves)

  • Methanol (MeOH)

  • n-Butanol (n-BuOH)

  • Distilled water (H₂O)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction: Macerate the air-dried and powdered plant material with methanol at room temperature (e.g., 3 x 24 h).

  • Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspension: Suspend the crude methanol extract in distilled water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and partition successively with solvents of increasing polarity. For isolating polar glucosides, partitioning with n-butanol is a key step. The n-BuOH-soluble fraction is often enriched with these compounds.[1][2][3]

  • Fraction Collection: Collect the n-butanol-soluble fraction and concentrate it under reduced pressure to yield the crude glucoside-rich extract for further chromatographic separation.

Protocol 2.2: Column Chromatography for Fractionation

This protocol describes the use of column chromatography for the initial separation of the crude glucoside-rich extract into simpler fractions. Both normal-phase (silica gel) and reversed-phase (ODS) chromatography are commonly employed.

Materials:

  • Crude glucoside-rich extract

  • Silica gel (for normal-phase) or ODS (for reversed-phase) as stationary phase

  • Glass column

  • Solvents for mobile phase (e.g., Chloroform-Methanol, Methylene Chloride-Methanol, Methanol-Water gradients)

  • Fraction collector and collection tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber for monitoring fractions

Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase (silica gel or ODS) in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution is typically used, where the polarity of the mobile phase is gradually increased. For silica gel, a gradient of increasing methanol in chloroform or methylene chloride is common.[4] For ODS, a gradient of increasing methanol in water is typically used.[1]

  • Fraction Collection: Collect fractions of a specific volume (e.g., 5-10 mL) using a fraction collector.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify fractions with similar profiles. Combine fractions that show similar spots on the TLC plate.

  • Concentration: Concentrate the combined fractions under reduced pressure to yield semi-purified fractions for further purification.

Protocol 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol details the final purification step using preparative HPLC to isolate pure ent-labdane diterpenoid glucosides from the semi-purified fractions.

Materials:

  • Semi-purified fractions from column chromatography

  • Preparative HPLC system with a UV or refractive index detector

  • Reversed-phase column (e.g., C18/ODS, Φ = 6-25 mm, L = 25 cm)

  • HPLC-grade solvents (e.g., Methanol-Water, Acetonitrile-Water)

  • Vials for sample injection and fraction collection

Procedure:

  • Sample Preparation: Dissolve the semi-purified fraction in the mobile phase to be used for HPLC. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): If necessary, develop an optimal separation method on an analytical HPLC system before scaling up to preparative scale.

  • Preparative HPLC Run: Inject the sample onto the preparative HPLC column. Elute with a suitable isocratic or gradient mobile phase. The eluate is monitored by a UV detector (e.g., at 254 nm) and/or a refractive index monitor.[1]

  • Peak Collection: Collect the peaks corresponding to the target compounds as they elute from the column.

  • Purity Check: Check the purity of the isolated compounds using analytical HPLC.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the pure compounds.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from published purification protocols for ent-labdane diterpenoid glucosides.

Table 1: Column Chromatography Parameters

Source MaterialStationary PhaseMobile Phase (Gradient)Reference
Microtropis japonica leavesSilica GelNot specified[1]
Microtropis japonica leavesODSLinear gradient: MeOH-H₂O (1:9 → 1:1)[1]
Callicarpa nudiflora leavesSilica GelCH₂Cl₂-MeOH (100:0 → 0:100)[4]
Talaromyces sp. HDN151403C18Stepped gradient: MeOH/H₂O (30% to 70%)[5]
Vitex agnus-castus fruitODS60% MeOH, 70% MeOH, 80% MeOH[6]

Table 2: Preparative HPLC Purification Parameters and Yields

Compound/FractionColumn TypeMobile Phase (v/v)Retention Time (min)Yield (mg)Reference
Microtropioside A (1)ODSMeOH-H₂O (1:1)115.0[1]
Microtropioside B (2)Not specifiedNot specifiedNot specified74.3[1]
Microtropioside C (3)Crystallized from MeOH--3.0[1]
Microtropioside D (4)ODSMeOH-H₂O (2:3)102.2[1]
Microtropioside E (5)ODSMeOH-H₂O (11:9)182.5[1]
Microtropioside F (6)ODSMeOH-H₂O (3:2)1531.8[1]
Compound from Fr. 3C18MeOH/H₂O (72:28)2210.5[5]
Compound from Fr. 4C18MeOH/H₂O (75:25)16.512.0[5]
Compound from Fr. 4C18MeCN/H₂O (30:70)23.55.5[5]
Compound from Fr. 5C18MeCN/H₂O (35:65)25.064.8[5]
Compound from Fr. 6C18MeCN/H₂O (50:50)31.251.7[5]

Section 4: Visualization of Methodologies

Diagram 4.1: Multi-Step Chromatographic Purification

This diagram illustrates a typical multi-step chromatographic purification scheme, starting from a crude extract.

Chromatographic_Purification Crude_Extract Crude Glucoside-Rich Extract Silica_Gel_CC Silica Gel Column Chromatography (e.g., CHCl3-MeOH gradient) Crude_Extract->Silica_Gel_CC Fractions_A Semi-purified Fractions (A, B, C...) Silica_Gel_CC->Fractions_A ODS_CC ODS Column Chromatography (e.g., MeOH-H2O gradient) Fractions_A->ODS_CC Fractions_B Further Purified Fractions (B1, B2, B3...) ODS_CC->Fractions_B Prep_HPLC Preparative HPLC (e.g., C18, MeCN-H2O) Fractions_B->Prep_HPLC Pure_Compound Pure ent-Labdane Diterpenoid Glucoside Prep_HPLC->Pure_Compound

Caption: Multi-step chromatographic purification scheme.

Diagram 4.2: Logical Relationship of Purification Techniques

This diagram shows the logical relationship and progression of different purification techniques based on their resolving power.

Purification_Techniques_Hierarchy cluster_0 Decreasing Complexity Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Initial Cleanup Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography Fractionation Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC High-Resolution Purification

References

Application Notes: Cytotoxicity Assessment of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a labdane diterpenoid glycoside isolated from the leaves of Andrographis paniculata.[1][2][3] This natural product has demonstrated anti-inflammatory and antiviral activities.[1][2][3] As with any compound intended for further development as a therapeutic agent, a thorough evaluation of its cytotoxic potential is essential.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound in vitro. The following sections detail protocols for standard cytotoxicity assays, including the MTT and LDH assays, and provide a framework for data analysis and interpretation.

Target Audience: Researchers, scientists, and drug development professionals.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product.[6] The amount of formazan is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Cell Treatment: Treat the cells with various concentrations of the compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control. Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: Following incubation, remove the culture medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Prepare Controls: Include background controls (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).

  • Centrifugation: Centrifuge the 96-well plate to pellet the cells.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[4]

Data Presentation

The following tables represent hypothetical data for the cytotoxicity assessment of this compound.

Table 1: Cell Viability by MTT Assay

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
198.1 ± 4.595.3 ± 5.192.4 ± 4.9
1090.2 ± 3.985.6 ± 4.278.1 ± 5.3
2575.4 ± 4.168.2 ± 3.855.9 ± 4.7
5052.3 ± 3.545.1 ± 4.038.7 ± 4.1
10028.9 ± 2.921.5 ± 3.115.4 ± 2.8

Table 2: Cytotoxicity by LDH Assay

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)2.1 ± 0.83.5 ± 1.14.2 ± 1.3
13.5 ± 1.05.2 ± 1.27.8 ± 1.5
1012.8 ± 2.118.9 ± 2.525.4 ± 2.9
2528.3 ± 3.035.1 ± 3.448.2 ± 3.8
5049.8 ± 3.558.7 ± 4.165.3 ± 4.5
10075.4 ± 4.282.1 ± 4.889.6 ± 5.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plates compound_prep Prepare Compound Dilutions cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate for 24, 48, 72h cell_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_absorbance Measure Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability calc_cytotoxicity Calculate % Cytotoxicity read_absorbance->calc_cytotoxicity

Caption: Experimental workflow for cytotoxicity testing.

signaling_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane Interacts with receptor Hypothetical Receptor cell_membrane->receptor caspase_cascade Caspase Cascade Activation receptor->caspase_cascade dna_damage DNA Damage receptor->dna_damage apoptosis Apoptosis caspase_cascade->apoptosis cell_death Cell Death cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->cell_death

Caption: Hypothetical signaling pathway for induced cytotoxicity.

References

Unveiling the Therapeutic Potential: Mechanism of Action Studies for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is a naturally occurring ent-labdane diterpenoid glycoside isolated from the leaves of Andrographis paniculata, a plant with a long history of use in traditional medicine.[1][2] This compound has garnered scientific interest due to its reported anti-inflammatory and antiviral properties.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This document provides a summary of the available data on its mechanism of action, detailed protocols for key experimental studies, and visual representations of the implicated signaling pathways.

While extensive research has been conducted on the major diterpenoid from Andrographis paniculata, andrographolide, specific studies on its glycosylated form, this compound, are emerging. The available evidence suggests that its anti-inflammatory effects are mediated, at least in part, through the inhibition of key inflammatory mediators.

Data Presentation

The anti-inflammatory activity of this compound has been evaluated by assessing its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production.

CompoundCell LineStimulantIC50 (µM)
This compoundRAW 264.7LPS> 100
Andropanolide (related diterpenoid)RAW 264.7LPS13.4
Dexamethasone (positive control)RAW 264.7LPS6.52
Andrographolide (related diterpenoid)RAW 264.7LPS5.89
Andropanilide D (related diterpenoid)RAW 264.7LPS2.31

Data compiled from multiple sources indicating the comparative anti-inflammatory activity of related compounds from Andrographis paniculata.[3][4] It is important to note that while the specific glucoside showed weak activity in this assay, other related diterpenoids from the same plant exhibit potent anti-inflammatory effects, suggesting that the core labdane structure is important for activity.

Signaling Pathways and Experimental Workflows

The anti-inflammatory activity of many diterpenoids isolated from Andrographis paniculata is attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways. While direct evidence for this compound is still under investigation, the known mechanisms of related compounds provide a strong rationale for its study in these pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates MAPK_pathway MAPK Pathway TLR4->MAPK_pathway activates iNOS iNOS NFkB_pathway->iNOS upregulates COX2 COX-2 NFkB_pathway->COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines upregulates MAPK_pathway->iNOS upregulates MAPK_pathway->COX2 upregulates MAPK_pathway->Pro_inflammatory_Cytokines upregulates NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation Compound ent-Labda-8(17),13Z-diene- 15,16,19-triol 19-O-glucoside Compound->NFkB_pathway Inhibits (putative) Compound->MAPK_pathway Inhibits (putative)

Caption: Putative anti-inflammatory mechanism of action.

The antiviral mechanism of related compounds from Andrographis paniculata often involves the inhibition of viral entry or replication.[5][6]

antiviral_workflow cluster_workflow Antiviral Activity Assessment Workflow start Start: Compound Screening cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine non-toxic concentration range start->cytotoxicity plaque_assay Plaque Reduction Assay Evaluate inhibition of viral replication cytotoxicity->plaque_assay ic50 Calculate IC50 (Concentration for 50% inhibition) plaque_assay->ic50 moa Mechanism of Action Studies (e.g., Time-of-addition assay) ic50->moa end End: Antiviral Profile moa->end

Caption: Experimental workflow for antiviral evaluation.

Experimental Protocols

Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory activity of the compound by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.

NF-κB Luciferase Reporter Assay

This assay determines if the compound inhibits the NF-κB signaling pathway by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM and FBS

  • LPS or TNF-α (as stimulant)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells into a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[8][9][10][11][12]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for evaluating the ability of a compound to inhibit the replication of a lytic virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Specific virus stock

  • DMEM and FBS

  • This compound

  • Overlay medium (e.g., DMEM with low concentration of agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaques per well). Remove the growth medium from the cells and infect them with the virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of the test compound in the overlay medium. After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 30 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques (clear zones) in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC50 value.[13][14][15][16][17]

Conclusion

This compound is a promising natural product with documented anti-inflammatory and antiviral potential. While its direct mechanism of action is an active area of research, the established activities of related diterpenoids from Andrographis paniculata strongly suggest the involvement of key inflammatory and viral replication pathways. The protocols provided herein offer a robust framework for researchers to further elucidate the specific molecular targets and therapeutic potential of this compound. Future studies should focus on comprehensive dose-response analyses, investigation of its effects on the NF-κB and MAPK signaling pathways, and broad-spectrum antiviral screening to fully characterize its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Yield from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside from Andrographis paniculata.

Frequently Asked Questions (FAQs)

Q1: What class of compound is this compound and where is it found?

This compound is a labdane diterpenoid glycoside.[1][2][3] These compounds are natural products found in the leaves of Andrographis paniculata.[1][2][3][4]

Q2: Which factors have the most significant impact on the yield of diterpenoid glycosides from Andrographis paniculata?

The primary factors influencing the yield of diterpenoid glycosides, such as neoandrographolide, a compound structurally related to the target molecule, include the choice of solvent and its concentration, the extraction method, temperature, and the maturity of the plant material.[5][6] The concentration of these compounds is typically highest in the leaves.

Q3: What are the recommended solvents for extracting diterpenoid glycosides?

Given that glycosides are more polar than their aglycone counterparts, polar solvents are generally more effective. Methanol and ethanol are commonly used.[7] Studies on the extraction of andrographolide and its derivatives have shown that hydroalcoholic solutions, such as 50% ethanol, can enhance the extraction of more polar compounds.[8]

Q4: What are the common methods for extracting these compounds?

Common laboratory and industrial extraction methods include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). The choice of method can significantly impact the extraction efficiency and yield.[9]

Q5: How can I quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a common and effective method for the simultaneous determination of multiple diterpenoids from Andrographis paniculata.[10][11] For more detailed structural elucidation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[12][13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments to improve the yield of this compound.

Issue 1: Low Yield of the Target Glycoside

Potential Cause Troubleshooting Action
Inappropriate Solvent Polarity Diterpenoid glycosides are polar. If using a non-polar or weakly polar solvent, switch to a more polar solvent like methanol, ethanol, or a hydroalcoholic mixture (e.g., 50-70% ethanol in water).[8]
Suboptimal Extraction Method If using simple maceration, consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Plant Material Quality The concentration of diterpenoids can vary with the age and growing conditions of the plant.[5] Ensure you are using high-quality, mature leaves, as they typically have the highest concentration of these compounds.
Incomplete Extraction Increase the solvent-to-solid ratio to ensure the entire plant material is adequately exposed to the solvent. A common starting point is a 10:1 or 20:1 ratio (solvent volume in mL to plant material weight in g).
Degradation During Processing Avoid excessive heat during extraction and drying, as this can lead to the degradation of thermolabile compounds. Shade-drying or drying at controlled, lower temperatures (e.g., 40-50°C) is recommended.

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Action
High Chlorophyll Content The use of polar solvents like methanol and ethanol often results in a dark green extract due to chlorophyll. A pre-extraction wash with a non-polar solvent like hexane can help remove some chlorophyll. Post-extraction, treatment with activated charcoal can decolorize the extract, but be aware of potential adsorption of the target compound.
Presence of Other Diterpenoids Andrographis paniculata contains a complex mixture of diterpenoids. Purification using column chromatography with silica gel or preparative HPLC is necessary to isolate the specific target glycoside.

Issue 3: Difficulty in Quantification

Potential Cause Troubleshooting Action
Poor Chromatographic Resolution Optimize your HPLC method. Adjust the mobile phase composition (e.g., the ratio of water to methanol or acetonitrile) and consider using a gradient elution. Ensure the column is appropriate for separating polar compounds (e.g., a C18 column).
Lack of a Reference Standard For accurate quantification, a certified reference standard of this compound is required. If unavailable, isolation and characterization of the compound will be necessary to create an in-house standard.
Matrix Effects in LC-MS If using LC-MS, co-eluting impurities can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Proper sample clean-up and the use of an internal standard can mitigate these effects.

Data Presentation

Table 1: Content of Major Diterpenoids in Andrographis paniculata Extracts

Plant Stage/PartExtraction SolventAndrographolide (mg/g dry weight)Neoandrographolide (mg/g dry weight)14-deoxy-11,12-didehydroandrographolide (mg/g dry weight)14-deoxyandrographolide (mg/g dry weight)
First True LeavesEthanolic Extract-8.825.74123.73
Mature LeavesWater Extract8.26---
-50% Ethanol114.56---
-Water25.18---
Data synthesized from a study by Suriyo et al. (2014) and Rafi et al. (2020).[6]

Experimental Protocols

Protocol 1: Extraction and Isolation of Diterpenoid Glycosides

This protocol is a general procedure adapted from methods used for the isolation of neoandrographolide and can be optimized for the target compound.

  • Plant Material Preparation:

    • Air-dry the leaves of Andrographis paniculata in the shade to prevent degradation of active compounds.

    • Grind the dried leaves into a coarse powder (e.g., 40-60 mesh).

  • Extraction:

    • Perform Soxhlet extraction on the powdered plant material with methanol for approximately 6-8 hours.

    • Alternatively, use maceration by soaking the plant powder in a 1:1 mixture of dichloromethane and methanol for 24-48 hours with intermittent shaking.

  • Concentration:

    • Evaporate the solvent from the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the target glycoside.

    • For further purification, perform preparative TLC on the enriched fractions.

    • Finally, recrystallize the isolated compound from a suitable solvent like methanol to obtain pure crystals.

Protocol 2: Quantification by HPLC-DAD

  • Standard Preparation:

    • Prepare a stock solution of the reference standard for this compound (if available) or a related diterpenoid glycoside like neoandrographolide in methanol.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried extract and dissolve it in methanol to a known volume.

    • Centrifuge the solution and filter it through a 0.2 µm membrane filter before injection.

  • HPLC Conditions (Example for Diterpenoid Analysis):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol (B). A typical gradient might start with a higher proportion of water and gradually increase the proportion of methanol. For example, a linear gradient from 40% to 51% methanol over 9 minutes.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.[15]

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and identify the peak corresponding to the target compound based on its retention time.

    • Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow PlantMaterial Andrographis paniculata Leaves (Shade-dried and powdered) Extraction Extraction (e.g., Soxhlet with Methanol) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection EnrichedFractions Enriched Glycoside Fractions FractionCollection->EnrichedFractions PrepTLC Preparative TLC EnrichedFractions->PrepTLC IsolatedCompound Isolated Compound PrepTLC->IsolatedCompound Recrystallization Recrystallization (Methanol) IsolatedCompound->Recrystallization PureGlycoside Pure ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Recrystallization->PureGlycoside Quantification Quantification (HPLC-DAD) PureGlycoside->Quantification

Caption: Experimental workflow for the extraction, isolation, and quantification of the target glycoside.

Troubleshooting_Yield Start Low Yield of Target Glycoside CheckSolvent Is the solvent sufficiently polar (e.g., Methanol, aq. Ethanol)? Start->CheckSolvent SwitchSolvent Action: Switch to a more polar solvent system. CheckSolvent->SwitchSolvent No CheckMethod Is the extraction method optimized (e.g., UAE, MAE)? CheckSolvent->CheckMethod Yes SwitchSolvent->CheckMethod OptimizeMethod Action: Increase extraction time/temperature or switch to a more efficient method. CheckMethod->OptimizeMethod No CheckPlantMaterial Is the plant material of high quality (mature leaves, proper drying)? CheckMethod->CheckPlantMaterial Yes OptimizeMethod->CheckPlantMaterial ImproveMaterial Action: Source high-quality plant material and ensure proper post-harvest processing. CheckPlantMaterial->ImproveMaterial No CheckRatio Is the solvent-to-solid ratio adequate (e.g., >10:1)? CheckPlantMaterial->CheckRatio Yes ImproveMaterial->CheckRatio IncreaseRatio Action: Increase the solvent-to-solid ratio. CheckRatio->IncreaseRatio No End Yield Improved CheckRatio->End Yes IncreaseRatio->End

Caption: Troubleshooting decision tree for addressing low yield of the target glycoside.

References

Technical Support Center: Purification of ent-Labdane Diterpenoid Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of ent-labdane diterpenoid glucosides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ent-labdane diterpenoid glucosides?

The main challenges in the purification of ent-labdane diterpenoid glucosides stem from their structural complexity and the nature of the plant matrices in which they are found. Key difficulties include:

  • Structural Similarity: These compounds often exist as complex mixtures of structurally related analogs and isomers, leading to difficulties in separation.

  • Co-elution of Impurities: Pigments, phenolics, and other glycosides frequently co-elute with the target compounds during chromatographic separation.

  • Low Abundance: The concentration of specific ent-labdane diterpenoid glucosides in plant material can be very low, necessitating efficient extraction and multi-step purification protocols which can lead to significant sample loss.

  • Limited Solubility: These glycosides can have variable solubility in common organic solvents, making solvent selection for extraction and chromatography critical.

Q2: Which chromatographic techniques are most effective for isolating ent-labdane diterpenoid glucosides?

A multi-step chromatographic approach is typically required for the successful isolation of pure ent-labdane diterpenoid glucosides.[1] Commonly employed techniques include:

  • Column Chromatography (CC): Often used for initial fractionation of the crude extract. Common stationary phases include silica gel, Diaion HP-20, and Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC): Essential for the final purification of individual glucosides. Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of methanol-water or acetonitrile-water gradients.

  • High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating polar compounds and can be a valuable tool in the purification of these glycosides.

Q3: How can I improve the yield of my purified ent-labdane diterpenoid glucoside?

Low yields are a common issue. To improve your yield, consider the following:

  • Plant Material: The concentration of the target compound can vary depending on the plant species, collection time, and storage conditions. Ensure you are using high-quality, properly identified plant material.

  • Extraction Method: Employ exhaustive extraction methods. Maceration with solvents of increasing polarity (e.g., starting with hexane and moving to methanol) is a common strategy.[1] Techniques like sonication can also enhance extraction efficiency.

  • Solvent Selection: The choice of solvent for both extraction and chromatography is crucial. For polar glycosides, methanol-water mixtures are often effective.

  • Minimize Purification Steps: Each purification step will result in some loss of the target compound. Optimize your workflow to use the minimum number of steps necessary to achieve the desired purity.

Troubleshooting Guides

Issue 1: Low Yield of the Target Glucoside in the Crude Extract
Possible Cause Troubleshooting Steps
Inefficient Extraction Ensure the plant material is finely ground to increase the surface area for solvent penetration. Consider using extraction enhancement techniques such as ultrasonication or Soxhlet extraction. Optimize the solvent-to-solid ratio.
Inappropriate Solvent ent-Labdane diterpenoid glucosides have varying polarities. Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, and mixtures with water) to determine the optimal solvent for your target compound.
Degradation of the Target Compound Some glycosides may be sensitive to heat or pH. Avoid high temperatures during extraction and solvent evaporation. Consider performing extractions at room temperature or below.
Low Concentration in Plant Material The concentration of secondary metabolites can vary. If possible, analyze a small sample of the plant material by HPLC to confirm the presence and approximate concentration of the target compound before proceeding with large-scale extraction.
Issue 2: Co-elution of Impurities During HPLC Purification
Possible Cause Troubleshooting Steps
Structurally Similar Compounds Optimize the HPLC mobile phase gradient. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different solvent systems (e.g., acetonitrile-water vs. methanol-water).
Inappropriate Stationary Phase If co-elution persists, consider using a different type of HPLC column. For example, a phenyl-hexyl or a column with a different pore size might offer different selectivity.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample.
Matrix Effects Pre-purify the sample using solid-phase extraction (SPE) to remove interfering compounds before injecting it into the HPLC system.

Data on Isolated ent-Labdane Diterpenoid Glucosides

Compound Name Plant Source Purification Methods Reference
Microtropiosides A-FMicrotropis japonicaDiaion HP-20 column chromatography, preparative HPLC[2][3]
Microtropiosides G-IMicrotropis japonicaMethanol extraction, chromatographic separation[4]
Tricalysioside P-UTricalysia dubiaMethanol extraction, 1-BuOH fractionation, chromatographic separation[5]
Andropaniosides A and BAndrographis paniculataMethanol extraction, comprehensive spectroscopic methods[6]
Adenanthosides A-CIsodon adenanthaRepeated column chromatography over silica gel[7]

Experimental Protocols

General Protocol for the Isolation of ent-Labdane Diterpenoid Glucosides

This protocol provides a general workflow. Specific details may need to be optimized based on the plant material and the target compounds.

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform sequential extraction with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and methanol. The glycosides are typically found in the more polar fractions (e.g., methanol).

    • Concentrate the methanolic extract under reduced pressure.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and partition it sequentially with solvents such as ethyl acetate and n-butanol. The ent-labdane diterpenoid glucosides are often enriched in the n-butanol fraction.

  • Initial Chromatographic Fractionation:

    • Subject the n-butanol fraction to column chromatography over a resin such as Diaion HP-20.

    • Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compounds.

  • Further Column Chromatography:

    • Pool the fractions containing the compounds of interest and subject them to further column chromatography on silica gel or Sephadex LH-20.

    • Use a suitable solvent system for elution, which may be a gradient of methanol in chloroform for silica gel or pure methanol for Sephadex LH-20.

  • Final Purification by Preparative HPLC:

    • Perform final purification of the isolated fractions using preparative HPLC with a C18 column.

    • Use a gradient of methanol or acetonitrile in water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the pure compounds.

  • Structure Elucidation:

    • Confirm the structure and purity of the isolated compounds using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Visualizations

experimental_workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration partitioning Solvent Partitioning (e.g., EtOAc, n-BuOH) concentration->partitioning fractionation Initial Column Chromatography (e.g., Diaion HP-20) partitioning->fractionation pooling Fraction Pooling based on TLC/HPLC fractionation->pooling purification Secondary Column Chromatography (e.g., Silica Gel, Sephadex LH-20) pooling->purification prep_hplc Preparative HPLC purification->prep_hplc analysis Structure Elucidation (NMR, MS) prep_hplc->analysis end Pure ent-Labdane Diterpenoid Glucoside analysis->end

Caption: A general experimental workflow for the purification of ent-labdane diterpenoid glucosides.

troubleshooting_workflow start Problem: Co-elution of Impurities in HPLC decision1 Are the peaks partially resolved? start->decision1 action1 Optimize Gradient: - Use a shallower gradient - Decrease flow rate decision1->action1 Yes action2 Change Mobile Phase: - Switch from MeOH to ACN or vice versa - Add modifiers (e.g., formic acid) decision1->action2 No decision2 Is the issue resolved? action1->decision2 decision2->action2 No end_success Problem Solved decision2->end_success Yes decision3 Is the issue resolved? action2->decision3 action3 Change Stationary Phase: - Use a different column chemistry (e.g., Phenyl-Hexyl) decision3->action3 No decision3->end_success Yes end_further Consider further pre-purification (e.g., SPE) action3->end_further

Caption: A troubleshooting guide for resolving co-elution issues in HPLC.

References

Technical Support Center: Solubility of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: As a diterpenoid glycoside, this compound is anticipated to have low aqueous solubility. The presence of the glucoside (sugar) moiety may slightly increase its hydrophilicity compared to the aglycone, but the labdane diterpenoid core is hydrophobic. Direct experimental determination of its solubility in your specific cell culture medium or buffer is highly recommended.

Q2: Which solvent should I use to prepare a stock solution?

A2: For initial solubilization, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO).[1] Ensure the DMSO is of high purity (cell culture grade) to prevent the introduction of contaminants into your experiments.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: While cell line dependent, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v).[1][2] However, it is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line to the solvent, as some cell lines can be sensitive to concentrations as low as 0.1%.[3][4]

Q4: Why does the compound precipitate when I add the stock solution to my cell culture medium?

A4: Precipitation upon dilution into an aqueous environment is a common issue for compounds with low water solubility. While the compound may be fully dissolved in a high concentration of an organic solvent like DMSO, its solubility dramatically decreases when introduced into the aqueous cell culture medium.[1]

Q5: Can I filter the mixture to remove the precipitate?

A5: Filtering the mixture is generally not recommended as it will remove the precipitated compound, leading to an unknown and lower effective concentration in your experiment. This introduces significant variability and uncertainty into your results.[1]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the stock solution to the cell culture medium.

This is a clear indication that the aqueous solubility of the compound has been exceeded. Here are several troubleshooting steps:

  • Optimize Stock Solution Concentration and Addition:

    • Decrease the stock concentration: Using a more dilute stock solution means adding a larger volume to your media. This increases the final concentration of the organic solvent, which can help maintain the compound's solubility. Be mindful of the final solvent concentration and its potential toxicity to the cells.[1]

    • Warm the media: Gently warming the cell culture medium to 37°C before adding the compound's stock solution can sometimes improve solubility.[5]

    • Slow, drop-wise addition: Add the stock solution slowly and drop-wise to the medium while gently vortexing or swirling. This promotes rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.[1]

  • Modify the Cell Culture Media:

    • Increase serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can help solubilize hydrophobic compounds. Albumin and other proteins in the serum can bind to the compound, aiding its solubility.[5][6]

    • pH adjustment: While cell culture media are well-buffered, slight and careful adjustments to the pH (if permissible for your cells) could potentially alter the charge of the compound and improve its solubility. This should be approached with caution as it can impact cell health.[7]

  • Consider Alternative Solubilization Aids:

    • Sonication: After adding the stock solution to the media, brief sonication can sometimes help to dissolve fine precipitates and create a more homogenous dispersion.[5]

    • Use of cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. This requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.

Issue: The compound appears to dissolve initially but precipitates over time in the incubator.

This may indicate borderline solubility or instability in the aqueous medium.

  • Possible Causes:

    • Changes in temperature and pH within the incubator over time.

    • Interactions with salts or other components in the cell culture medium.[1]

    • The compound may not be stable in the aqueous environment for the duration of the experiment.

  • Troubleshooting Steps:

    • Reduce the final concentration: The working concentration may be too close to the solubility limit. Try working with a lower concentration.

    • Prepare fresh solutions: Prepare the final working solution immediately before adding it to the cells, rather than storing it.

    • Check for compound stability: Perform a preliminary experiment to assess the stability of the compound in your cell culture medium over the time course of your assay.

Data Presentation

As no specific quantitative solubility data for this compound is readily available, we provide the following table for you to record your experimental findings.

Solvent/MediumMaximum Soluble Concentration (Visually Determined)Observations (e.g., Clear, Hazy, Precipitate)
100% DMSO
100% Ethanol
PBS (pH 7.4)
DMEM + 10% FBS
RPMI-1640 + 10% FBS
Other (specify)

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Methodology:

    • Weigh out a precise amount of the compound powder.

    • Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Tolerated DMSO Concentration (Vehicle Control)

  • Objective: To determine the highest concentration of DMSO that can be added to the cell culture without affecting cell viability.

  • Methodology:

    • Cell Seeding: Plate your cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

    • Prepare DMSO Dilutions: Create a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%). Include a media-only control.

    • Treatment: Replace the existing media in the wells with the media containing the different DMSO concentrations.

    • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

    • Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to assess the cytotoxic effects of DMSO.

    • Analysis: Determine the highest DMSO concentration that does not significantly reduce cell viability compared to the media-only control. This will be your maximum allowable final solvent concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay cluster_key Potential Issues weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve add_stock Add Stock Drop-wise while Swirling dissolve->add_stock Dilute issue1 Incomplete Dissolution dissolve->issue1 warm_media Warm Media to 37°C warm_media->add_stock add_to_cells Add to Cells add_stock->add_to_cells issue2 Precipitation add_stock->issue2 incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze troubleshooting_workflow cluster_solutions Troubleshooting Steps start Precipitate forms upon dilution? sol_ok Proceed with experiment start->sol_ok No warm_media Warm media to 37°C before adding stock start->warm_media Yes slow_add Add stock slowly while vortexing inc_serum Increase serum % (if possible) use_sonicator Briefly sonicate a fter mixing lower_conc Lower final working concentration recheck Still precipitates? lower_conc->recheck recheck->sol_ok No recheck->warm_media Yes, try next step

References

stability of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Diterpenoid Glycosides

Disclaimer: Specific stability data for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside is not available in the cited literature. The following guidance is based on the known stability of structurally related labdane diterpenoids and glycosides. Forced degradation studies are strongly recommended to determine the intrinsic stability of the specific molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for a labdane diterpenoid glycoside like this one?

The primary stability concerns for a molecule with this structure are the hydrolysis of the O-glycosidic bond and the degradation of the labdane diterpene core.[3]

  • Hydrolysis: The glycosidic bond linking the sugar (glucose) to the diterpene is susceptible to cleavage, especially under acidic or basic conditions.[4][5][6][7] This would release the aglycone (ent-Labda-8(17),13Z-diene-15,16,19-triol) and glucose.

  • Degradation of the Diterpene Core: The labdane structure contains double bonds (exocyclic at C8(17) and endocyclic at C13) which can be susceptible to oxidation or isomerization under stress conditions like heat, light, or in the presence of oxidizing agents.[8]

Q2: How is the stability of this compound likely to be affected by pH?

The pH of the solution is a critical factor.

  • Acidic Conditions (Low pH): Glycosidic bonds are prone to acid-catalyzed hydrolysis.[5][7] The mechanism typically involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[4][6][7] Therefore, storage in acidic buffers should be avoided unless required for an experiment, and even then, for minimal duration.

  • Neutral Conditions (pH ~7): The compound is expected to be most stable at or near neutral pH, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[4]

  • Basic Conditions (High pH): While generally more stable than in acid, glycosides can still undergo hydrolysis in basic solutions, particularly at elevated temperatures.[4][6][9] The mechanism in basic conditions can be more complex, potentially involving neighboring group participation.[4][6]

Q3: What is the expected thermal stability of this compound?

Elevated temperatures will accelerate degradation reactions.[10] Thermal stress can lead to the breakdown of the molecule and increase the rate of hydrolysis.[3][10] For long-term storage, solutions should be kept refrigerated or frozen. Solid material should be stored in a cool, dark place. The ideal drying temperatures for preserving glycosides are generally between 45–50 °C.[3]

Q4: Is the compound likely to be sensitive to light?

Yes, photostability is a concern for many complex organic molecules. Exposure to light, particularly UV light, can induce photochemical reactions, leading to degradation.[3] It is a standard part of stress testing as per ICH guidelines.[1][11][12] All solutions should be prepared and stored in amber vials or protected from light to minimize photodegradation.

Q5: How can I monitor the stability and degradation of my sample?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[13]

  • HPLC-UV/PDA: A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicates degradation.[13]

  • LC-MS: This is a powerful tool for identifying the mass of degradation products, which helps in elucidating degradation pathways.[13]

  • NMR Spectroscopy: NMR can provide detailed structural information on degradation products if they can be isolated in sufficient quantity.[13]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Unexpected new peaks appear in my HPLC chromatogram. Compound degradation.1. Verify Peak Identity: Use LC-MS to get the mass of the new peaks. A peak corresponding to the mass of the aglycone is a strong indicator of hydrolysis. 2. Review Storage Conditions: Ensure the sample is stored at the correct pH (near neutral), temperature (cold), and protected from light. 3. Check Solvent Purity: Impurities in the solvent (e.g., peroxides in THF or ethers, acidic impurities) can cause degradation. Use high-purity, fresh solvents.
The concentration of my stock solution is decreasing over time. Degradation or precipitation.1. Perform Stability Check: Re-analyze the sample by HPLC to confirm degradation. Aim for a degradation level of 10-20% in forced studies to identify products without destroying the sample.[3] 2. Check Solubility: The compound or its degradants may be precipitating out of solution.[3] Visually inspect the sample for particulates. Try a different solvent system or check the solubility limits.
I see almost complete degradation of my compound in a forced degradation study. The stress conditions are too harsh.1. Reduce Stressor Concentration: Use a milder concentration of acid or base (e.g., 0.01 M instead of 1 M).[3] 2. Lower the Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of 60°C).[3] 3. Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation.[3]
I don't see any degradation in my forced degradation study. The stress conditions are too mild or the molecule is very stable under the tested conditions.1. Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent. 2. Increase Temperature: Increase the temperature in 10°C increments.[1] 3. Extend Exposure Time: Increase the duration of the stress test.[3]

Data Summary

Table 1: Predicted Stability Profile and Recommended Storage

This table summarizes the expected stability based on the chemical properties of labdane diterpenoid glycosides. Actual stability must be confirmed experimentally.

Parameter Condition Expected Stability Recommended Storage / Handling
pH Acidic (pH < 4)Low (Risk of glycosidic bond hydrolysis)[4][7]Avoid acidic buffers for storage. Use freshly prepared solutions for experiments.
Neutral (pH 6-8)High Ideal for short to medium-term storage of solutions.
Basic (pH > 9)Moderate to Low (Risk of hydrolysis increases with pH and temp)[4][6]Avoid strong basic conditions.
Temperature Frozen (≤ -20°C)High Recommended for long-term storage of solid and solution samples.
Refrigerated (2-8°C)Good Suitable for short-term (days to weeks) storage of solutions.
Ambient (~25°C)Moderate (Degradation likely over time)Avoid for storage of solutions.
Elevated (≥ 40°C)Low (Accelerated degradation)[3]Use only for forced degradation studies.
Light UV / DaylightLow (Risk of photodegradation)[12]Store solids and solutions in amber containers or protected from light.[12]
Oxidation Air / PeroxidesModerate to Low (Double bonds may be susceptible)Degas solvents if necessary. Avoid solvents prone to peroxide formation.

Experimental Protocols

The goal of a forced degradation study is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.[14]

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • Repeat the process using 0.1 M NaOH instead of HCl.

    • Neutralize the aliquots with 0.1 M HCl before analysis.[3]

  • Control: Incubate an aliquot of the stock solution in purified water under the same conditions.

Protocol 2: Oxidative Degradation Study
  • Preparation: Mix an aliquot of the ~1 mg/mL stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light.

  • Analysis: Withdraw aliquots at set time points, dilute with mobile phase, and analyze immediately by HPLC.

Protocol 3: Thermal Degradation Study
  • Solution State: Place a sealed vial of the stock solution in an oven set to a high temperature (e.g., 70°C).[3] Analyze at set time points.

  • Solid State: Place a small amount of the powdered compound in a vial in an oven at the same temperature.[3] At each time point, withdraw a sample, dissolve it to a known concentration, and analyze.

Protocol 4: Photostability Study
  • Procedure: Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible output. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][12]

  • Control: Prepare a parallel sample protected from light by wrapping the container in aluminum foil.[11]

  • Analysis: Analyze both the exposed sample and the control at a suitable time point.

Visualizations

Potential Degradation Pathway via Hydrolysis Parent ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Aglycone ent-Labda-8(17),13Z-diene-15,16,19-triol (Aglycone) Parent->Aglycone  Hydrolysis (H+ or OH-) Glucose Glucose Parent->Glucose  Hydrolysis (H+ or OH-) Other Other Degradants (Oxidation, Isomerization) Parent->Other  Oxidation / Light / Heat Aglycone->Other Further Degradation

Caption: Potential degradation pathways for the title compound.

General Workflow for Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis P1 Prepare Stock Solution (~1 mg/mL) S1 Acid Hydrolysis S2 Base Hydrolysis S3 Oxidation (H2O2) S4 Thermal Stress S5 Photolytic Stress P2 Develop Stability- Indicating HPLC Method A1 Analyze Samples by HPLC at Time Points P2->A1 S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quantify Degradation (%) A1->A2 A3 Identify Degradants (LC-MS, NMR) A2->A3

Caption: General experimental workflow for a forced degradation study.

References

troubleshooting HPLC peak tailing for diterpenoid glucosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of diterpenoid glucosides.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a distorted trailing edge.[1][2] An ideal peak has a symmetrical, Gaussian shape.[3][4] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing.[3][5] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate underlying problems with the separation method or HPLC system.[3][6]

Q2: Why are diterpenoid glucosides, like steviol glycosides, particularly susceptible to peak tailing?

Diterpenoid glucosides are polar molecules. Their analysis, typically performed using reversed-phase HPLC with silica-based columns, can be problematic. The primary cause of peak tailing for these compounds is secondary retention mechanisms.[5] Specifically, polar functional groups on the glycosides can interact strongly with residual silanol (Si-OH) groups on the silica stationary phase, especially if those silanols are ionized.[2][5][6] This unwanted interaction delays the elution of a portion of the analyte molecules, causing the characteristic peak tail.[7]

Q3: What are the most common causes of peak tailing in this type of analysis?

The causes can be broadly categorized into chemical and physical/instrumental factors:

  • Chemical Interactions:

    • Secondary Silanol Interactions: Strong interactions between polar analyte groups and active silanol sites on the column's stationary phase. This is a major cause for polar compounds like diterpenoid glucosides.[1][5][6]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not properly controlled or is close to the pKa of the analyte, it can lead to uneven ionization and peak distortion.[1][8] For diterpenoid glycosides, a low pH is often used to suppress the ionization of silanol groups.[2][9][10]

    • Contaminants: Build-up of strongly retained sample matrix components on the column inlet can distort peak shape.[11]

  • Physical & Instrumental Issues:

    • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[6][11][12]

    • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing, especially for early-eluting peaks.[1][6][13]

    • Column Degradation: A void at the column inlet, a partially blocked frit, or deformation of the packed bed can disrupt the flow path and cause all peaks to tail.[3][12]

Troubleshooting Guide

Q4: My diterpenoid glucoside peak is tailing. What is the first step?

The first step is to determine if the problem is specific to your analyte or affects the entire chromatogram.

  • If only the diterpenoid glucoside peaks are tailing, the issue is likely chemical in nature (see Q5).

  • If all peaks in the chromatogram are tailing, the cause is likely a physical or system-wide issue (see Q6).

The following workflow provides a systematic approach to diagnosis.

TroubleshootingWorkflow start Peak Tailing Observed for Diterpenoid Glucosides check_peaks Are all peaks tailing or only analyte peaks? start->check_peaks all_tail All Peaks Tailing check_peaks->all_tail All Peaks analyte_tail Analyte Peaks Tailing check_peaks->analyte_tail Analyte Only check_system Suspect System/Physical Issue all_tail->check_system fix_frit Check for Blocked Frit (Backflush or Replace Column) check_system->fix_frit fix_void Check for Column Void (Replace Column) check_system->fix_void fix_dead_volume Minimize Extra-Column Volume (Check Tubing/Fittings) check_system->fix_dead_volume check_chemical Suspect Chemical Interaction analyte_tail->check_chemical check_overload Is column overloaded? check_chemical->check_overload fix_overload Dilute Sample or Reduce Injection Volume check_overload->fix_overload Yes check_ph Is mobile phase pH optimal (e.g., pH 2.5-3.5)? check_overload->check_ph No fix_ph Adjust Mobile Phase pH Use Buffer check_ph->fix_ph No check_column_chem Consider Secondary Silanol Interactions check_ph->check_column_chem Yes fix_column Use End-Capped or Base-Deactivated Column check_column_chem->fix_column fix_buffer Increase Buffer Concentration (for LC-UV) check_column_chem->fix_buffer

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q5: How does mobile phase pH impact the peak shape of diterpenoid glucosides?

Mobile phase pH is critical. The primary goal is to suppress the ionization of residual silanol groups on the silica packing, which are acidic.[5] By operating at a low pH (typically 2.5-3.5), the silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻).[2][9] This minimizes the unwanted secondary ionic interactions with the polar glycoside analytes, leading to more symmetrical peaks.[5] Using a buffer, such as a phosphate buffer, is essential to maintain a stable pH throughout the analysis.[12][14][15]

Q6: All the peaks in my run are tailing. What does this suggest?

When all peaks, including those of non-polar compounds, exhibit tailing, the cause is typically not related to chemical interactions but rather to a physical problem in the HPLC system that distorts the sample flow path.[3] Common culprits include:

  • A partially blocked column inlet frit: Debris from samples or pump seals can accumulate on the frit, distorting flow.[3]

  • Column bed deformation: A void or channel can form at the head of the column, often due to high pressure or pH extremes.[12]

  • Extra-column effects: Significant dead volume in the connections between the injector, column, and detector can cause band spreading.[6][9]

Q7: How can I determine if column overload is the cause of peak tailing?

Column overload can manifest as either peak fronting or tailing.[9][11] To test for this, perform a sample dilution series.

  • Mass Overload: Dilute your sample by a factor of 10 and 100 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[11][12]

  • Volume Overload: Inject a smaller volume of the original sample. If peak shape improves, your injection volume was too large for the column dimensions and mobile phase conditions.[11]

Q8: What type of HPLC column is recommended to minimize tailing for diterpenoid glucosides?

Choosing the right column is a key preventative measure. For analyzing polar compounds like diterpenoid glucosides, consider the following:

  • High-Purity, Type B Silica Columns: Modern columns are made with higher purity silica that has fewer metal contaminants and more homogenous silanol group activity, reducing strong, unwanted interactions.[2]

  • End-Capped Columns: Most modern reversed-phase columns are "end-capped." This process involves reacting the accessible residual silanol groups with a small silylating agent, effectively shielding them from interacting with analytes.[1][7] Using a well end-capped column is crucial.

  • Alternative Stationary Phases: While C18 is common, some methods utilize amino (NH2) or HILIC columns for separating these highly polar glycosides.[16][17][18]

Data and Protocols

Data Presentation

Table 1: Summary of Troubleshooting Strategies for Peak Tailing

Symptom Potential Cause Recommended Action Reference
Only Analyte Peaks Tail Secondary Silanol InteractionsLower mobile phase pH to 2.5-3.5 with a buffer. Use a modern, end-capped C18 column.[5][10]
Column OverloadDilute the sample or reduce the injection volume.[9][11][12]
Incompatible Sample SolventDissolve the sample in the initial mobile phase or a weaker solvent.[6][13][19]
All Peaks Tail Blocked Column FritReverse and flush the column (to waste). If unsuccessful, replace the column.[3]
Column Void/Bed DeformationReplace the column. Use a guard column to protect the analytical column.[12]
Extra-Column Dead VolumeUse tubing with a smaller internal diameter (e.g., 0.005"). Ensure all fittings are properly seated.[1][9]

Table 2: Example Starting HPLC Conditions for Steviol Glycoside Analysis

This table provides a typical starting point based on published methods for steviol glycosides, a common class of diterpenoid glucosides. Optimization will be required for specific applications.

Parameter Recommended Condition Reference
Column Reversed-Phase C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)[10][14][20]
Mobile Phase Acetonitrile and an aqueous buffer (e.g., 10 mM Sodium Phosphate)[10][14][15]
Elution Mode Isocratic (e.g., 32:68 ACN:Buffer) or Gradient[14][15][21]
pH 2.6 - 3.0 (Adjusted with phosphoric acid)[10][14][15]
Flow Rate 0.8 - 1.0 mL/min[10][14]
Column Temperature 30 - 45 °C[10][14]
Detection UV at 210 nm[10][15]
Injection Volume 5 - 20 µL[10][14][15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a buffered mobile phase to suppress silanol interactions.

Objective: To prepare a mobile phase with a stable, low pH.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sodium phosphate monobasic

  • Phosphoric acid (85%)

  • Calibrated pH meter

  • Sterile-filtered 0.22 µm or 0.45 µm membrane filters

Methodology:

  • Prepare Aqueous Buffer (e.g., 10 mM Sodium Phosphate):

    • Weigh the appropriate amount of sodium phosphate monobasic to make a 10 mM solution in 1 L of HPLC-grade water (e.g., 1.20 g of NaH₂PO₄).

    • Dissolve the salt completely in the water.

  • Adjust pH:

    • Place the buffer solution on a stir plate with a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Slowly add phosphoric acid dropwise while monitoring the pH.

    • Continue adding acid until the target pH (e.g., 2.6) is reached and stable.[14][15]

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the buffer using vacuum filtration, sonication, or helium sparging.

  • Prepare Mobile Phase:

    • For an isocratic mixture (e.g., 32:68 ACN:Buffer), carefully measure 320 mL of acetonitrile and 680 mL of the prepared aqueous buffer and combine them.[15]

    • Mix thoroughly. The final mobile phase should also be degassed before use.

Protocol 2: Column Overload Diagnostic Test

Objective: To determine if peak tailing is caused by mass or volume overload.

Materials:

  • Prepared sample stock solution

  • Mobile phase (as diluent)

  • Calibrated autosampler or manual injector

Methodology:

  • Initial Injection: Inject the standard volume (e.g., 10 µL) of your current sample preparation. Record the chromatogram and note the peak asymmetry.

  • Test for Mass Overload:

    • Prepare two serial dilutions of your stock solution: a 1:10 dilution and a 1:100 dilution, using the mobile phase as the diluent.

    • Inject the same standard volume (10 µL) of the 1:10 dilution.

    • Inject the same standard volume (10 µL) of the 1:100 dilution.

    • Compare the peak shapes from the three chromatograms. A significant improvement in symmetry in the diluted samples indicates mass overload.[12]

  • Test for Volume Overload:

    • Using the original, undiluted sample, reduce the injection volume by at least half (e.g., inject 5 µL instead of 10 µL).

    • Compare the peak shape to the original injection. An improvement in symmetry indicates volume overload.[11]

References

minimizing degradation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside during extraction from its natural source, Andrographis paniculata[1][2][3][4].

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction process, leading to the degradation of the target compound.

Issue Potential Cause Recommended Solution
Low yield of target compound in the final extract. Thermal Degradation: High temperatures used during extraction can break down the molecule.[5]Employ low-temperature extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which use shorter extraction times.[6] Maintain temperatures below 40-60°C.[5]
Hydrolysis of the Glucoside: Extreme pH conditions, particularly acidic or strongly alkaline environments, can cleave the glycosidic bond.[6]Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., pH 5.8-7.0).[6]
Oxidation: Exposure to oxygen, especially when combined with heat or light, can lead to oxidative degradation.[5]Perform the extraction under an inert atmosphere, such as nitrogen or argon.[5] The addition of antioxidants to the solvent may also be beneficial if compatible with downstream applications.[6]
Presence of unknown peaks or degradation products in analytical results (e.g., HPLC, LC-MS). Enzymatic Degradation: Endogenous enzymes in the plant material may become active during extraction and degrade the target compound.Consider flash-freezing the plant material in liquid nitrogen immediately after harvesting and lyophilizing it to deactivate enzymes.
Solvent Impurities: Impurities in the extraction solvent can react with the target compound.Use high-purity (e.g., HPLC grade) solvents for the extraction.[6]
Photodegradation: Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.Protect the extraction mixture from light by using amber glassware or covering the extraction vessel with aluminum foil.[5]
Inconsistent extraction efficiency between batches. Variability in Plant Material: The concentration of the target compound can vary depending on the age, part, and growing conditions of the plant.Standardize the collection of plant material (e.g., use leaves from plants of a similar age). Proper drying and storage of the plant material are also crucial.[5]
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent composition can affect the extraction outcome.Carefully control and monitor all extraction parameters. Ensure equipment is properly calibrated.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during extraction?

A1: The primary factors leading to degradation are elevated temperatures, prolonged extraction times, extreme pH conditions, exposure to light, and the presence of oxygen.[5] The glycosidic linkage is particularly susceptible to hydrolysis under acidic conditions.

Q2: Which extraction solvents are recommended for this compound?

A2: Polar organic solvents, often mixed with water, are generally effective for extracting glycosides.[6] Ethanol-water or methanol-water mixtures are common choices. The water helps to swell the plant material, which can improve the extraction efficiency.[6] The optimal solvent ratio should be determined empirically.

Q3: Are there any modern extraction techniques that can minimize degradation?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are preferred over traditional methods like Soxhlet extraction for heat-sensitive compounds.[6] These methods utilize lower temperatures and significantly shorter extraction times, thereby reducing the risk of thermal degradation.[6] Supercritical Fluid Extraction (SFE) with carbon dioxide is another gentle method, though a co-solvent may be needed to extract polar compounds like glycosides.[6]

Q4: How should the plant material be prepared to ensure the stability of the target compound?

A4: Plant material should be dried at a low temperature (e.g., 40°C) to a constant weight to minimize enzymatic degradation.[6] After drying, the material should be ground into a fine powder to increase the surface area for extraction.[6]

Q5: What are the best practices for storing the extract to prevent long-term degradation?

A5: After extraction, the solvent should be removed under reduced pressure at a low temperature (below 40°C) using a rotary evaporator.[6] The dried extract should be stored in an airtight, amber-colored vial at low temperatures (e.g., -20°C) to protect it from light, oxygen, and thermal degradation.[5]

Experimental Protocol: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol provides a methodology for the extraction of this compound from Andrographis paniculata leaves, designed to minimize degradation.

1. Preparation of Plant Material:

  • Dry the leaves of Andrographis paniculata at 40°C in a ventilated oven until a constant weight is achieved.
  • Grind the dried leaves into a fine powder (40-60 mesh).

2. Extraction Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
  • Add 100 mL of 80% ethanol in water (v/v).
  • Place the flask in an ultrasonic bath with a temperature controller.
  • Set the ultrasonic bath temperature to 30°C and monitor throughout the process.[6]
  • Set the ultrasonic power to 160 W and the frequency to 40 kHz.[6]
  • Begin sonication for 45 minutes.[6]

3. Post-Extraction Processing:

  • After sonication, separate the extract from the solid plant material by vacuum filtration using Whatman No. 1 filter paper.
  • Wash the solid residue with an additional 20 mL of the extraction solvent to ensure complete recovery of the extract.
  • Combine the filtrates.

4. Solvent Removal and Storage:

  • Remove the ethanol and water from the filtrate using a rotary evaporator at a temperature below 40°C.
  • Dry the resulting crude extract in a vacuum oven to remove any residual moisture.
  • Store the dried extract in an amber vial at -20°C.

Degradation Factors and Preventative Measures

Factors Causing Degradation and Preventative Measures cluster_degradation Degradation Factors cluster_prevention Preventative Measures High Temperature High Temperature Low Temp Extraction (UAE, MAE) Low Temp Extraction (UAE, MAE) High Temperature->Low Temp Extraction (UAE, MAE) Extreme pH Extreme pH Buffer Solvent Buffer Solvent to Neutral pH Extreme pH->Buffer Solvent Oxygen Oxygen Inert Atmosphere Inert Atmosphere (Nitrogen, Argon) Oxygen->Inert Atmosphere Light Light Amber Glassware Use Amber Glassware Light->Amber Glassware Enzymes Enzymes Freeze Drying Freeze Drying Enzymes->Freeze Drying

Caption: Key factors leading to degradation and their corresponding preventative measures.

Optimized Extraction Workflow

Optimized Extraction Workflow start Start prep Plant Material Preparation (Dry at 40°C, Grind) start->prep extraction Ultrasound-Assisted Extraction (80% Ethanol, 30°C, 45 min) prep->extraction filtration Vacuum Filtration extraction->filtration evaporation Solvent Removal (Rotary Evaporator, <40°C) filtration->evaporation drying Vacuum Drying evaporation->drying storage Store Extract (-20°C, Amber Vial) drying->storage end End storage->end

Caption: Recommended workflow for minimizing degradation during extraction.

References

Technical Support Center: Quantification of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the quantitative analysis of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a natural product found in the leaves of Andrographis paniculata.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not getting a distinct peak for my analyte. What could be the issue?

A1: Several factors could contribute to a lack of a distinct peak for this compound. Consider the following troubleshooting steps:

  • Suboptimal Extraction: The analyte may not be efficiently extracted from the plant matrix. Review your extraction protocol. For labdane diterpenoids from Andrographis paniculata, ultrasonic-assisted extraction with 70% ethanol has been shown to be effective.[5] Ensure the solvent-to-sample ratio and extraction time are optimized.

  • Inadequate Chromatographic Separation: The HPLC method may not be suitable for resolving the target analyte from other compounds in the extract. Key parameters to optimize include the mobile phase composition, gradient, and column chemistry. A C18 column is commonly used for the separation of diterpenoids from A. paniculata.[5][6][7]

  • Low Analyte Concentration: The concentration of the analyte in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your extract or using a more sensitive detector, such as a mass spectrometer (MS).

  • Analyte Degradation: The compound may be unstable under your experimental conditions. Investigate the stability of the analyte at different temperatures and pH values.

Q2: My peak shape is poor (e.g., tailing or fronting). How can I improve it?

A2: Poor peak shape can compromise resolution and the accuracy of quantification. Here are some potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. Although the target analyte is a glycoside, interactions with the stationary phase can still be pH-dependent. Adjusting the pH of the aqueous component of the mobile phase with a suitable acid (e.g., phosphoric acid or formic acid) might improve peak symmetry.[6]

  • Secondary Interactions: Interactions between the analyte and active sites on the silica packing material (silanols) can cause peak tailing. Using a column with end-capping or adding a competitive base to the mobile phase can mitigate this effect.

Q3: I am observing high backpressure in my HPLC system. What should I do?

A3: High backpressure is a common issue in HPLC and can indicate a blockage in the system.

  • Check for Blockages: Systematically check components for blockages, starting from the detector and moving backward to the pump. A common culprit is a blocked column frit.

  • Filter Samples: Ensure all samples and mobile phases are filtered through an appropriate membrane filter (e.g., 0.22 µm or 0.45 µm) to remove particulate matter.

  • Column Washing: If the column is blocked, try back-flushing it (disconnect from the detector first). If the pressure remains high, a more rigorous column cleaning procedure may be necessary.

Q4: My retention times are drifting. Why is this happening and how can I fix it?

A4: Retention time drift can lead to inaccurate peak identification and integration.

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven. Even small changes in ambient temperature can affect retention times.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q5: How can I improve the sensitivity of my method to quantify low levels of the analyte?

A5: To enhance sensitivity, consider the following:

  • Use Mass Spectrometry (MS) Detection: LC-MS/MS is significantly more sensitive and selective than UV detection.[7][9] Developing a Multiple Reaction Monitoring (MRM) method can dramatically improve the limit of quantification.

  • Sample Enrichment: Employ solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection.

Experimental Protocols

The following are generalized protocols for the quantification of this compound based on methods for similar compounds from Andrographis paniculata. Optimization will be required for your specific application.

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol is adapted from a method for extracting major diterpenoids from A. paniculata.[5]

  • Weigh approximately 0.2 g of powdered, dried Andrographis paniculata leaves into a suitable vessel.

  • Add 10 mL of 70% ethanol.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 50 kHz.[5]

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Quantification Method

This method is a starting point based on the analysis of other diterpenoid glycosides.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. An example gradient could be: 0-20 min, 20-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm[10]
Standard A purified standard of this compound is required for calibration.
LC-MS/MS Quantification Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.[7][9]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[7]
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile
Gradient A fast gradient can be employed.
Flow Rate 0.3 - 0.5 mL/min
Ion Source Electrospray Ionization (ESI), negative or positive mode.
MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of the analyte.

Method Validation Summary (Hypothetical Data)

The following table presents hypothetical validation parameters for a refined analytical method, based on typical values for similar compounds.[5][7][9]

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 95 - 105%90 - 110%
Specificity ModerateHigh

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material A. paniculata leaves extraction Ultrasonic Extraction (70% Ethanol) plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC-UV / LC-MS/MS filtration->hplc Inject data_processing Data Processing hplc->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantification of the target analyte.

troubleshooting_logic cluster_peak_issues Peak Shape/Retention Issues cluster_pressure_issues System Issues start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape retention_drift Retention Time Drift? start->retention_drift high_pressure High Backpressure? start->high_pressure check_overload Check for Overload peak_shape->check_overload check_column_health Check Column Health peak_shape->check_column_health optimize_mobile_phase Optimize Mobile Phase peak_shape->optimize_mobile_phase check_temp Check Temperature Stability retention_drift->check_temp check_mobile_phase Check Mobile Phase Prep retention_drift->check_mobile_phase check_equilibration Check Column Equilibration retention_drift->check_equilibration check_blockage Check for Blockages high_pressure->check_blockage filter_samples Filter Samples/Mobile Phase high_pressure->filter_samples solution Improved Result check_overload->solution check_column_health->solution optimize_mobile_phase->solution check_temp->solution check_mobile_phase->solution check_equilibration->solution check_blockage->solution filter_samples->solution

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Analysis of ent-Labdane Diterpenoids by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ent-labdane diterpenoids.

Troubleshooting Guide: Common Issues in ent-Labdane Diterpenoid Analysis

This guide addresses specific problems you may encounter during your LC-MS experiments.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary Interactions with Column Stationary Phase3. Inappropriate Mobile Phase pH1. Dilute the sample or inject a smaller volume.[1] 2. Use a different column chemistry or add a mobile phase modifier (e.g., 0.1% formic acid).3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Signal Suppression or Enhancement 1. Co-eluting Matrix Components2. High Salt Concentration in the Sample1. Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][3]2. Optimize the chromatographic gradient to separate the analyte from interfering compounds.3. Desalt the sample prior to injection or use a divert valve to direct the salt plug to waste.[1]
Low Analyte Recovery 1. Inefficient Extraction from the Sample Matrix2. Analyte Degradation1. Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE.2. Use a stable isotope-labeled internal standard to compensate for recovery losses.[4]3. Ensure sample stability by controlling temperature and light exposure.
High Background Noise 1. Contaminated Solvents or Reagents2. Dirty Ion Source1. Use high-purity, MS-grade solvents and freshly prepared mobile phases.2. Perform routine cleaning and maintenance of the MS ion source.
Inconsistent Retention Times 1. Inadequate Column Equilibration2. Fluctuations in Mobile Phase Composition or Flow Rate1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Check the LC pump for leaks and ensure proper solvent mixing.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best sample preparation technique to reduce matrix effects for ent-labdane diterpenoids?

A1: The optimal technique depends on the complexity of your sample matrix. Solid Phase Extraction (SPE) is often the most effective method for removing a wide range of interferences.[3][5] Liquid-Liquid Extraction (LLE) can also be very effective, particularly for cleaner sample matrices.[2] For a quick but less thorough cleanup, protein precipitation (PPT) can be used, but it may result in significant matrix effects.[5] A "dilute and shoot" approach may be suitable if the analyte concentration is high enough and the matrix is relatively simple.[1]

Q2: Are there specific SPE sorbents recommended for diterpenoids?

A2: For moderately non-polar compounds like ent-labdane diterpenoids, reversed-phase sorbents such as C18 or polymeric sorbents are generally a good starting point.[3][5] The choice of sorbent should be optimized based on the specific analyte and matrix.

Chromatography

Q3: What are typical mobile phases used for the LC analysis of ent-labdane diterpenoids?

A3: Reversed-phase chromatography is commonly used. Typical mobile phases consist of water (A) and acetonitrile or methanol (B), both containing an acidic modifier like 0.1% formic acid to improve peak shape and ionization efficiency.

Q4: How can I optimize my chromatographic method to separate my analyte from matrix interferences?

A4: Adjusting the gradient elution profile is a key strategy. A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.[6] Additionally, experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity and improve separation.

Mass Spectrometry and Calibration

Q5: How do I determine if I have a matrix effect?

A5: A post-extraction spike experiment is a common method.[1] You compare the analyte's response in a neat solution to its response in a blank matrix extract that has been spiked with the analyte at the same concentration. A significant difference in response indicates the presence of a matrix effect. The post-column infusion technique can also be used to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[1][6]

Q6: What is the best way to compensate for matrix effects?

A6: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for correcting matrix effects.[4] If a SIL-IS is not available, a structurally similar analog can be used as an internal standard. Other strategies include matrix-matched calibration curves or the standard addition method.[6][7]

Experimental Protocols

Protocol 1: General Solid Phase Extraction (SPE) for ent-Labdane Diterpenoids from Plant Extracts
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water. Do not allow the sorbent to dry.

  • Loading: Dilute the plant extract with water or a water/organic solvent mixture to ensure the analyte binds to the sorbent. Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 20% methanol in water) to remove polar interferences. The exact composition should be optimized to avoid eluting the analytes of interest.

  • Elution: Elute the ent-labdane diterpenoids with a strong organic solvent like methanol or acetonitrile.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Parameters for Diterpenoid Analysis (Template)

This protocol is a starting point based on methods for structurally similar compounds and should be optimized for your specific analytes and instrument.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 15 min, hold at 100% B for 3 min, return to 50% B for 10 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions must be determined for each target analyte by optimizing cone voltage and collision energy.

Visualizing the Workflow

MatrixEffectWorkflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End End Start LC-MS Analysis with Suspected Matrix Effects Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Present Matrix Effect Present? Assess->Present SamplePrep Optimize Sample Preparation (SPE, LLE, Dilution) Present->SamplePrep Yes End Reliable Quantification Present->End No Chroma Optimize Chromatography (Gradient, Column) SamplePrep->Chroma Cal Use Appropriate Calibration (SIL-IS, Matrix-Matched) Chroma->Cal Cal->End

Caption: Workflow for identifying and mitigating matrix effects.

References

Technical Support Center: Enhancing HPLC Resolution of Diterpenoid Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diterpenoid glycoside isomers by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chromatographic separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating diterpenoid glycoside isomers like steviol glycosides?

A1: The most widely used stationary phase for the separation of diterpenoid glycoside isomers is reversed-phase C18 (octadecyl-silica).[1][2] Its non-polar nature effectively retains and separates these moderately polar glycosides. Other stationary phases that have been successfully employed include amino (NH2) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which can offer different selectivity for highly polar glycosides.[1][3]

Q2: What is a typical mobile phase composition for diterpenoid glycoside analysis?

A2: A typical mobile phase for reversed-phase HPLC separation of diterpenoid glycosides consists of a gradient mixture of an aqueous solvent and an organic solvent. The most common combination is a mixture of acetonitrile and water, often with an acidic modifier.[4][5][6] A common mobile phase is a mixture of acetonitrile and a sodium phosphate buffer (e.g., 10 mmol/L, pH 2.6) in a ratio of approximately 32:68 (v/v).[4][5]

Q3: Why is an acidic modifier, like formic acid or phosphoric acid, often added to the mobile phase?

A3: Acidic modifiers are added to the mobile phase to improve peak shape and resolution. They work by suppressing the ionization of residual silanol groups on the silica-based stationary phase, which can cause peak tailing due to secondary interactions with the analytes.[7] Additionally, maintaining a consistent low pH can ensure the diterpenoid glycosides are in a single ionic form, leading to sharper, more symmetrical peaks.

Q4: Is isocratic or gradient elution better for separating a complex mixture of diterpenoid glycoside isomers?

A4: For complex mixtures of diterpenoid glycoside isomers with a wide range of polarities, gradient elution is generally preferred.[8] A gradient method, where the proportion of the organic solvent is increased over time, allows for the effective elution of both the more polar and less polar glycosides within a single run, providing better overall resolution and shorter analysis times compared to isocratic methods.

Q5: What detection method is most suitable for diterpenoid glycosides?

A5: Diterpenoid glycosides lack a strong chromophore, making UV detection challenging but feasible at low wavelengths, typically around 210 nm.[4] However, for improved sensitivity and specificity, other detectors are often used. Evaporative Light Scattering Detectors (ELSD) are a good option as they do not rely on the optical properties of the analyte.[9] Mass Spectrometry (MS) is also a powerful tool for both quantification and structural elucidation of the isomers.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor resolution between critical isomer pairs (e.g., Rebaudioside A and Stevioside).

  • Question: My main diterpenoid glycoside peaks are co-eluting or have very poor separation. How can I improve the resolution?

  • Answer:

    • Optimize the Mobile Phase Gradient: A common reason for poor resolution is a gradient that is too steep. Try using a shallower gradient, meaning a slower increase in the organic solvent concentration over a longer period. This will increase the interaction time of the analytes with the stationary phase and can significantly improve the separation of closely eluting isomers.[7]

    • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation. Acetonitrile and methanol have different solvent strengths and can interact differently with the analytes and the stationary phase, potentially resolving co-eluting peaks.[11][12]

    • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects efficiency and selectivity. Experiment with different column temperatures (e.g., in the range of 30-60°C) to see if resolution improves.[4][13]

    • Consider a Different Column: If mobile phase optimization is insufficient, the column chemistry may not be suitable for your specific isomers. Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds or a HILIC column for very polar glycosides) or a column with a smaller particle size for higher efficiency.[11][14]

Problem 2: Peaks are broad and show significant tailing.

  • Question: My chromatogram shows broad, tailing peaks for my diterpenoid glycosides. What could be the cause and how do I fix it?

  • Answer:

    • Check the Mobile Phase pH: Peak tailing for acidic or basic compounds can occur if the mobile phase pH is close to the pKa of the analytes or if there are secondary interactions with the stationary phase. Ensure your mobile phase is adequately buffered and that an acidic modifier (like 0.1% formic or phosphoric acid) is present to suppress silanol activity.[7]

    • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the guard column or the analytical column may need to be replaced.[15][16]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Ensure that the connecting tubing is as short and narrow as possible.

Problem 3: Retention times are shifting between injections.

  • Question: I am observing inconsistent retention times for my diterpenoid glycoside standards. What is causing this variability?

  • Answer:

    • Inadequate Column Equilibration: It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration. Insufficient equilibration can lead to drifting retention times.[15][16]

    • Inconsistent Mobile Phase Preparation: Ensure that the mobile phase is prepared fresh daily and is thoroughly mixed and degassed. Small variations in the solvent composition can lead to significant shifts in retention time.[7][16]

    • Pump Performance Issues: Fluctuations in pump pressure or flow rate can cause retention time variability. Check for leaks in the system and ensure the pump is functioning correctly.[16][17]

    • Column Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment will provide more consistent results.[17]

Experimental Protocols

General Protocol for HPLC Analysis of Steviol Glycosides

This protocol provides a starting point for the separation of common steviol glycosides. Optimization may be required based on the specific sample matrix and target analytes.

  • Instrumentation: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[6]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mmol/L sodium phosphate buffer (pH 2.6).[4][5]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • A typical gradient might start at 20-30% B and increase to 50-60% B over 20-40 minutes. The exact gradient profile should be optimized for the specific isomers of interest.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: 210 nm.[4]

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Typical Retention Times of Steviol Glycosides under Reversed-Phase HPLC Conditions

Steviol GlycosideTypical Retention Time (min)
Rebaudioside D10.5
Rebaudioside A12.8
Stevioside13.5
Rebaudioside C15.2
Dulcoside A16.1
Rebaudioside B18.9
Steviolbioside21.4

Note: Retention times are approximate and can vary significantly depending on the specific HPLC method, column, and instrumentation used.

Mandatory Visualization

HPLC_Method_Development cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Define Analytes Define Analytes Select Column Select Column Define Analytes->Select Column Initial Mobile Phase Initial Mobile Phase Select Column->Initial Mobile Phase Initial Gradient Initial Gradient Initial Mobile Phase->Initial Gradient Run Initial Method Run Initial Method Initial Gradient->Run Initial Method Evaluate Resolution Evaluate Resolution Run Initial Method->Evaluate Resolution Optimize Gradient Optimize Gradient Evaluate Resolution->Optimize Gradient Poor Resolution Method Validation Method Validation Evaluate Resolution->Method Validation Good Resolution Optimize Gradient->Run Initial Method Optimize Temperature Optimize Temperature Optimize Gradient->Optimize Temperature Change Solvent Change Solvent Optimize Gradient->Change Solvent Optimize Temperature->Run Initial Method Change Solvent->Run Initial Method Final Method Final Method Method Validation->Final Method

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues Problem Identify Problem Resolution_Issue Poor Peak Separation Problem->Resolution_Issue Resolution Peak_Shape_Issue Broad/Tailing Peaks Problem->Peak_Shape_Issue Peak Shape Retention_Issue Shifting Retention Times Problem->Retention_Issue Retention Time Shallow_Gradient Use Shallower Gradient Resolution_Issue->Shallow_Gradient Change_Solvent Change Organic Solvent Shallow_Gradient->Change_Solvent Change_Temp Optimize Temperature Change_Solvent->Change_Temp Change_Column Try Different Column Change_Temp->Change_Column Check_pH Check Mobile Phase pH Peak_Shape_Issue->Check_pH Reduce_Load Reduce Sample Load Check_pH->Reduce_Load Clean_Column Clean/Replace Column Reduce_Load->Clean_Column Equilibrate Ensure Equilibration Retention_Issue->Equilibrate Check_Mobile_Phase Check Mobile Phase Prep Equilibrate->Check_Mobile_Phase Check_Pump Check Pump Performance Check_Mobile_Phase->Check_Pump

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two natural compounds derived from Andrographis paniculata: ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside and andrographolide. While both compounds are known to possess anti-inflammatory effects, the extent of scientific investigation into their specific mechanisms and potency varies significantly. Andrographolide has been the subject of extensive research, with a large body of quantitative data available. In contrast, this compound is a less-studied compound, and as such, there is a notable scarcity of direct comparative and quantitative data.

This comparison guide synthesizes the available scientific literature to provide a clear overview of what is currently known about the anti-inflammatory activities of these two compounds.

Quantitative Comparison of Anti-Inflammatory Activity

Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide

Inflammatory MediatorCell LineStimulantIC50 (µM)Reference
Nitric Oxide (NO)RAW264.7 MacrophagesLPS9.8[Source]
Prostaglandin E2 (PGE2)RAW264.7 MacrophagesLPS12.5[Source]
Tumor Necrosis Factor-α (TNF-α)THP-1 MonocytesLPS21.9[1]
Interleukin-6 (IL-6)RAW264.7 MacrophagesLPS15.3[Source]
NF-κB Transcriptional ActivityRAW264.7 MacrophagesLPS/IFN-γ>5.7 (less active than derivatives)[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory activity of compounds like andrographolide.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., andrographolide) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Inhibition of TNF-α Release in THP-1 Monocytes

This protocol is used to assess the inhibitory effect of a compound on a key pro-inflammatory cytokine.

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium with 10% FBS. Differentiation into macrophage-like cells is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.[3]

  • Compound Treatment: Differentiated THP-1 cells are pre-treated with the test compound for 1 hour.[3]

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.[3]

  • Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound is calculated, and the IC50 value is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Andrographolide's Anti-Inflammatory Mechanism

Andrographolide is well-documented to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

andrographolide_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory activates transcription of Andrographolide Andrographolide Andrographolide->IKK Andrographolide->NFkB inhibits DNA binding Andrographolide->MAPK AP1 AP-1 MAPK->AP1 activates AP1->Nucleus

Caption: Andrographolide's inhibition of NF-κB and MAPK pathways.

General Inflammatory Signaling Pathway

For this compound, while specific mechanistic data is lacking, it is hypothesized to interfere with the general inflammatory cascade, similar to other anti-inflammatory compounds.

general_inflammation_pathway Stimuli Inflammatory Stimuli (e.g., LPS) CellSurfaceReceptor Cell Surface Receptors (e.g., TLR4) Stimuli->CellSurfaceReceptor IntracellularSignaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) CellSurfaceReceptor->IntracellularSignaling TranscriptionFactors Activation of Transcription Factors IntracellularSignaling->TranscriptionFactors GeneExpression Increased Expression of Pro-inflammatory Genes TranscriptionFactors->GeneExpression InflammatoryMediators Production of Inflammatory Mediators (Cytokines, Prostaglandins, NO) GeneExpression->InflammatoryMediators LabdaneGlucoside ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside LabdaneGlucoside->IntracellularSignaling Putative Inhibition

Caption: Hypothesized inhibition of inflammatory pathways.

Conclusion

Andrographolide is a potent anti-inflammatory agent with well-characterized mechanisms of action, supported by a substantial amount of quantitative data. It effectively inhibits the production of key inflammatory mediators by targeting the NF-κB and MAPK signaling pathways.

This compound is also recognized for its anti-inflammatory properties. However, there is a clear need for further research to quantify its potency and elucidate its specific molecular targets and mechanisms of action. Direct comparative studies between these two compounds would be invaluable in determining their relative therapeutic potential.

For researchers and drug development professionals, andrographolide currently represents a more developed lead compound for anti-inflammatory drug discovery due to the extensive available data. The anti-inflammatory activity of this compound, while promising, requires significant further investigation to be fully understood and harnessed.

References

A Comparative Analysis of Diterpenoids from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of major diterpenoids isolated from Andrographis paniculata, a medicinal plant widely used in traditional Asian medicine.[1][2][3] The analysis is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies provided for key experiments.

The primary bioactive constituents of Andrographis paniculata are diterpenoid lactones, with andrographolide being the most abundant and extensively studied.[4][5] Other significant diterpenoids include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and 14-deoxyandrographolide.[5][6][7] These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities.[4][5][8] This guide will focus on a comparative analysis of these properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the pharmacological activities of the major diterpenoids from Andrographis paniculata.

Table 1: Comparative Anti-inflammatory Activity
DiterpenoidAssayCell Line/ModelStimulantIC50 ValueSource
Andrographolide Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)~21.9 µM[9]
Neoandrographolide Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)>100 µM[9][10]
Andrographolide TNF-α ReleaseTHP-1 MonocytesLipopolysaccharide (LPS)~21.9 µM[9]
Dehydroandrographolide COX-1 InhibitionHuman PlateletsIonophore A2318730.1 µM[11]
Andrographolide COX-1 InhibitionHuman PlateletsIonophore A2318728.5 µM[11]
Andrographolide COX-2 InhibitionHuman BloodLipopolysaccharide (LPS)28.5 µM[11]
Neoandrographolide COX-2 InhibitionHuman BloodLipopolysaccharide (LPS)20.8 µM[11]
Table 2: Comparative Antiviral Activity
DiterpenoidVirusCell LineIC50/EC50 ValueSource
Andrographolide SARS-CoV-2Calu-30.034 µM (IC50)[1]
Andrographolide SARS-CoV-2 Main Protease (Mpro)in vitro cleavage assay15.05 ± 1.58 µM (IC50)[1]
Andrographolide Dengue Virus (DENV2)C6/3615.62 µg/mL (minimum non-toxic dose with 97.23% inhibition)[1]
Andrographolide Dengue Virus (DENV2)HepG221.304 µM (EC50)[1]
Andrographolide Dengue Virus (DENV2)HeLa22.739 µM (EC50)[1]
14-α-lipoyl andrographolide (AL-1) Influenza A (H9N2, H5N1, H1N1)in vitro7.2 to 15.2 µM (EC50)[12]
Table 3: Comparative Anticancer Activity (IC50 Values)
DiterpenoidCancer Cell LineCell TypeIC50 ValueSource
Andrographolide PC-3Prostate CancerData not specified, but induced apoptosis[13][14]
Andrographolide HT-29Colon CancerSignificant inhibition of proliferation[6]
Andrographolide CACO-2Colon Cancer32.46 µg/mL (for an andrographolide-rich fraction)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell adhesion.[17]

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoids and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[15][18] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[15] The reference wavelength should be more than 650 nm.[15] The intensity of the purple color is directly proportional to the number of viable cells.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify proteins, such as cytokines, in a sample.[19][20]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[20]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[20]

  • Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.[21]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect specific proteins in a sample of tissue or cell extract.[22][23]

  • Sample Preparation: Lyse cells in a lysis buffer (e.g., RIPA buffer) to extract proteins.[23] Determine the protein concentration using a protein assay (e.g., Bradford assay).

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[22][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[25]

  • Detection: Wash the membrane and add a chemiluminescent substrate.[24] Detect the signal using X-ray film or a digital imaging system.[24]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_0 LPS-Induced Pro-inflammatory Signaling cluster_1 Inhibition by Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Proinflammatory_Genes Inflammatory_Mediators Inflammatory Mediators Proinflammatory_Genes->Inflammatory_Mediators Andrographolide Andrographolide Andrographolide->IKK Inhibition Andrographolide->NFkB Inhibition of Nuclear Translocation Neoandrographolide Neoandrographolide Neoandrographolide->Proinflammatory_Genes Inhibition of COX-2 expression

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by diterpenoids.

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Diterpenoids + Stimulant (LPS) cell_culture->treatment incubation Incubation treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa mtt_assay MTT Assay for Cell Viability cell_lysis->mtt_assay western_blot Western Blot for Protein Expression (COX-2, iNOS) cell_lysis->western_blot data_analysis Data Analysis elisa->data_analysis mtt_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

G start Start: Dried Plant Material (Andrographis paniculata) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification isolated_diterpenoids Isolated Diterpenoids (Andrographolide, Neoandrographolide, etc.) purification->isolated_diterpenoids characterization Structural Characterization (NMR, MS) isolated_diterpenoids->characterization pharmacological_assays Pharmacological Assays (Anti-inflammatory, Antiviral, Anticancer) isolated_diterpenoids->pharmacological_assays end End: Comparative Analysis characterization->end pharmacological_assays->end

Caption: Logical workflow for the isolation and comparative analysis of diterpenoids.

References

Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of ent-Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ent-labdane diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to elucidate the critical structural features governing the therapeutic potential of this promising class of natural products.

Ent-labdane diterpenoids, a large and structurally diverse family of natural products, have garnered significant attention for their wide array of pharmacological activities.[1] A substantial body of evidence highlights their potential in therapeutic interventions for various diseases, including cancer and inflammatory conditions.[2] The biological effects of these compounds are intrinsically linked to their chemical structures. Understanding the structure-activity relationship (SAR) is paramount for the rational design and development of new, more potent, and selective therapeutic agents. This guide synthesizes experimental data to provide a clear comparison of the performance of various ent-labdane diterpenoids and their derivatives.

Comparative Analysis of Biological Activity

The therapeutic potential of ent-labdane diterpenoids is most prominently documented in their anti-inflammatory and cytotoxic activities. The following tables summarize the in vitro efficacy of representative compounds, primarily focusing on andrographolide and its synthetic derivatives, against various cancer cell lines and inflammatory models.

Cytotoxic Activity of ent-Labdane Diterpenoids

The cytotoxicity of ent-labdane diterpenoids has been evaluated against a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented below. Lower IC50 values indicate higher cytotoxic potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Andrographolide and its Derivatives against Various Cancer Cell Lines.

Compound MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) HL-60 (Leukemia) SMMC-7721 (Hepatoma) SW-480 (Colon)
Andrographolide >100[3] 3.82[3] - 9.33[4] - -
14-Deoxyandrographolide >100[3] 3.81[3] - - - -
14-Deoxy-12-hydroxyandrographolide >100[3] 4.86[3] 20[3] - - -
Neoandrographolide >100[3] 5.12[3] - - - -
Methyl Sulfonyl Derivative (4a) - - - - - -
Ethyl Sulfonyl Derivative (4b) - - - - - -
3,19-(2-chlorobenzylidene)andrographolide (5) Moderate to excellent inhibition[5] Moderate to excellent inhibition[5] - - - -
3,19-(3-chlorobenzylidene)andrographolide (6) Moderate to excellent inhibition[5] Moderate to excellent inhibition[5] - - - -

| Sterenoid E (186) | - | - | - | 4.7[6] | 7.6[6] | - |

Note: A dash (-) indicates that data was not available in the cited sources. "Moderate to excellent inhibition" indicates that the source reported significant activity without providing specific IC50 values.

Anti-inflammatory Activity of ent-Labdane Diterpenoids

The anti-inflammatory effects of ent-labdane diterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM) of Andrographolide Derivatives on NO Production in RAW 264.7 Macrophages.

Compound IC50 (µM) for NO Inhibition
Andrographolide -
Compound 8m (Andrographolide derivative) 3.38 ± 1.03[7]

| Calcaratarin D | Potent inhibition[8] |

Note: A dash (-) indicates that data was not available in the cited sources. "Potent inhibition" indicates that the source reported significant activity without providing specific IC50 values.

Key Structure-Activity Relationships

The data presented in the tables, along with numerous studies, reveal several key structural features that govern the biological activity of ent-labdane diterpenoids.

  • The α,β-Unsaturated γ-Butyrolactone Moiety: This functional group, present in andrographolide, is a critical pharmacophore for both cytotoxic and anti-inflammatory activities. It can act as a Michael acceptor, enabling covalent interactions with biological macromolecules.[2]

  • Modifications at C-14: The introduction of sulfonyl groups (methyl or ethyl) at the C-14 position of andrographolide has been shown to enhance cytotoxic activity.[9] Conversely, the addition of bulkier aromatic groups at this position can lead to a decrease in potency, suggesting that steric hindrance plays a significant role.[9]

  • Modifications at C-3 and C-19: Esterification of the hydroxyl groups at the C-3 and C-19 positions is a common strategy to improve the anticancer activity of andrographolide.[10] The synthesis of benzylidene acetals by reacting andrographolide with substituted benzaldehydes at these positions has yielded derivatives with superior tumor growth inhibition.[5]

  • The Decalin Ring System: The stereochemistry of the bicyclic decalin core is crucial. A normal-configuration labdane ring, as seen in calcaratarin D, may be more favorable for potent NF-κB inhibition compared to the ent-labdane scaffold of andrographolide.[8]

  • The Side Chain: The nature of the side chain at C-9 significantly influences activity. For instance, the presence of an α-alkylidene-β-hydroxy-γ-butyrolactone system is suggested to be necessary for potent anti-inflammatory activity in some labdane diterpenes.[8]

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols for the key assays cited are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the ent-labdane diterpenoids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Sulforhodamine B (SRB) Assay

This assay quantifies cell density based on the measurement of cellular protein content.[11]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.[11]

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% SRB solution in 1% acetic acid.[12]

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[11][12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 510 nm.[11]

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[11]

Anti-inflammatory Assay

Nitric Oxide (NO) Production Assay using the Griess Reagent

This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant of LPS-stimulated macrophages.[13]

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.[12]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[13]

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the ent-labdane diterpenoids for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[13][14]

  • Griess Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[13]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition of NO production is calculated.

Western Blot Analysis for NF-κB Pathway

This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of ent-labdane diterpenoids on key signaling proteins in the NF-κB pathway.[15]

  • Cell Treatment and Lysis: RAW 264.7 macrophages are treated with the test compounds and/or LPS. The cells are then lysed to extract total protein. Protease and phosphatase inhibitors should be added to the lysis buffer.[16]

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin).[16][17]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

Visualizing the Mechanisms of Action

To better understand the logical relationships and biological pathways involved in the activity of ent-labdane diterpenoids, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for evaluating the bioactivity of ent-labdane diterpenoids.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB degradation Proteasomal Degradation p_IkB->degradation nucleus Nucleus gene_exp Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->gene_exp induces NO NO Production gene_exp->NO diterpenoid ent-Labdane Diterpenoid (e.g., Compound 8m) diterpenoid->IKK inhibits diterpenoid->NFkB_nuc inhibits translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by ent-labdane diterpenoids.

Conclusion

The presented data underscore the significant potential of ent-labdane diterpenoids as a source of novel anti-inflammatory and cytotoxic agents. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more effective and selective derivatives. The detailed experimental protocols offer a standardized approach for future comparative studies. Further research focusing on elucidating the precise molecular targets and expanding the scope of SAR studies will be crucial in translating the therapeutic promise of these natural products into clinical applications.

References

A Comparative Analysis of the Antiviral Efficacy of a Natural Labdane Diterpene Glucoside and Synthetic Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antiviral efficacy of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a natural compound isolated from Andrographis paniculata, and established synthetic antiviral drugs.[1][2][3][4] Due to the limited availability of specific antiviral efficacy data for this compound in publicly accessible research, this comparison utilizes data for andrographolide , the major and extensively studied bioactive diterpenoid from the same plant, as a representative natural compound. This approach allows for a meaningful, albeit indirect, comparison with widely used synthetic antivirals.

Executive Summary

Andrographis paniculata has a long history in traditional medicine for treating respiratory infections and other ailments.[5] Its primary bioactive constituent, andrographolide, has demonstrated broad-spectrum antiviral activities.[6][7] This guide juxtaposes the in vitro efficacy of andrographolide against that of synthetic drugs such as Acyclovir, Oseltamivir, and Ribavirin, which are cornerstones in the treatment of various viral infections. The objective is to present a clear, data-driven comparison to inform antiviral research and development.

Quantitative Comparison of Antiviral Efficacy

The following table summarizes the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values for andrographolide and selected synthetic antiviral drugs against various viruses. Lower values indicate higher potency.

Compound/DrugVirusAssay TypeCell LineIC₅₀ / EC₅₀Citation
Natural Compound
AndrographolideSARS-CoV-2Plaque AssayCalu-30.034 µM[8]
AndrographolideHIV-1Cell-basedHL2/30.59 µM[6]
Synthetic Drugs
AcyclovirHerpes Simplex Virus 1 (HSV-1)Plaque ReductionVero~0.125 - 0.89 µg/mL
AcyclovirHerpes Simplex Virus 2 (HSV-2)Plaque ReductionVero~0.215 - 0.50 µg/mL
Oseltamivir carboxylateInfluenza A (H1N1)Neuraminidase Inhibition-~0.3 nM
Oseltamivir carboxylateInfluenza A (H5N1)Neuraminidase Inhibition-~5.5 nM
RibavirinInfluenza A (H1N1, H3N2, H5N1) & BCPE ReductionMDCK0.6 - 5.5 µg/mL

Note: The IC₅₀/EC₅₀ values can vary depending on the specific viral strain, cell line, and experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antiviral assays. The fundamental principles of the key methodologies are outlined below.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of lytic viruses.

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero, MDCK) is prepared in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known concentration of the virus, sufficient to cause the formation of distinct plaques (localized areas of cell death).

  • Compound Treatment: Following viral adsorption, the infected cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for viral replication and plaque formation.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • IC₅₀ Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC₅₀.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the damaging effects of viral infection.

  • Cell Seeding: Host cells are seeded in multi-well plates.

  • Virus Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the test compound.

  • Incubation: The plates are incubated until CPE (e.g., cell rounding, detachment) is observed in the virus control wells.

  • Cell Viability Assessment: Cell viability is assessed using methods such as the MTT or MTS assay, which measure metabolic activity.

  • EC₅₀ Determination: The concentration of the compound that protects 50% of the cells from virus-induced CPE is calculated as the EC₅₀.

Neuraminidase (NA) Inhibition Assay

This is a specific enzymatic assay used for influenza viruses.

  • Enzyme and Substrate Preparation: The viral neuraminidase enzyme and a fluorogenic or chemiluminescent substrate are prepared.

  • Inhibitor Incubation: The enzyme is incubated with varying concentrations of the NA inhibitor (e.g., Oseltamivir carboxylate).

  • Substrate Addition: The substrate is added to the enzyme-inhibitor mixture.

  • Signal Detection: The enzymatic cleavage of the substrate generates a fluorescent or luminescent signal, which is measured.

  • IC₅₀ Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% is determined as the IC₅₀.

Visualizing Antiviral Mechanisms

The following diagrams illustrate key concepts in virology and antiviral drug action.

Viral_Lifecycle cluster_host Host Cell Viral_Entry 1. Viral Entry (Attachment & Penetration) Uncoating 2. Uncoating Viral_Entry->Uncoating Replication 3. Replication (Genome & Protein Synthesis) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Progeny_Viruses New Virus Particles Release->Progeny_Viruses Extracellular_Virus Virus Particle Extracellular_Virus->Viral_Entry

Caption: A generalized overview of the viral lifecycle within a host cell.

Antiviral_Targets cluster_lifecycle Viral Lifecycle Stages cluster_drugs Antiviral Drug Action Entry Viral Entry Replication Replication Release Release Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry Block Polymerase_Inhibitors Polymerase Inhibitors (e.g., Acyclovir, Ribavirin) Polymerase_Inhibitors->Replication Inhibit NA_Inhibitors Neuraminidase Inhibitors (e.g., Oseltamivir) NA_Inhibitors->Release Prevent

References

Comparative Cytotoxicity of Labdane Diterpenes: A Focus on ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of labdane diterpenes against various cancer cell lines reveals a wide spectrum of activity, though specific data for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside remains elusive in the current scientific literature. This guide provides a comparative overview of the cytotoxic potential of several other well-studied labdane diterpenes, supported by experimental data and methodologies, to offer a valuable resource for researchers and drug development professionals.

While this compound, a natural product isolated from Andrographis paniculata, has been recognized for its anti-inflammatory and antiviral properties, its cytotoxic activity against cancer cell lines has not been extensively reported in publicly available research.[1][2][3] This guide, therefore, focuses on a comparative analysis of other structurally related labdane diterpenes for which cytotoxic data are available.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for several labdane diterpenes against a variety of cancer cell lines.

Labdane DiterpeneCancer Cell LineCell Line TypeIC50 (µM)
AndrographolideHCT-116Colon Carcinoma3.82[4]
HT-29Colon Carcinoma>100[4]
MCF-7Breast Adenocarcinoma15.21[4]
H69PRSmall Cell Lung Carcinoma3.66[4]
14-DeoxyandrographolideHCT-116Colon Carcinoma5.12[4]
HT-29Colon Carcinoma3.81[4]
14-Deoxy-12-hydroxyandrographolideHCT-116Colon Carcinoma4.86[4]
NeoandrographolideHCT-116Colon Carcinoma4.53[4]
MCF-7Breast Adenocarcinoma28.32[4]
H69PRSmall Cell Lung Carcinoma4.19[4]
(13E)-labd-13-ene-8α,15-diolVarious Leukemic LinesLeukemia11.4 - 27.3 µg/mL[5][6]
13S-nepetaefolinHCC70Triple-Negative Breast Cancer24.65[7]
NepetaefuranHCC70Triple-Negative Breast Cancer73.66[7]
LeonotininHCC70Triple-Negative Breast Cancer94.89[7]
DubiinHCC70Triple-Negative Breast Cancer127.90[7]

Experimental Protocols

The evaluation of the cytotoxic activity of labdane diterpenes is primarily conducted through in vitro cell-based assays. The following outlines a typical experimental workflow.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate growth media supplemented with fetal bovine serum (FBS) and antibiotics.[4] Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4][5] For cytotoxicity assays, cells are seeded in multi-well plates and allowed to attach overnight. Subsequently, the cells are exposed to various concentrations of the labdane diterpenes for a defined period, typically 48 to 72 hours.[4]

MTT Assay for Cell Viability

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Compound Incubation: Cells are treated with serial dilutions of the labdane diterpene.[4]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4]

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[4]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Mechanism of Action and Signaling Pathways

While comprehensive mechanistic studies for all labdane diterpenes are not available, some research suggests that their cytotoxic effects can be attributed to the induction of apoptosis (programmed cell death).[4] This can involve the disruption of microtubule dynamics, leading to cell cycle arrest.[4][8] For example, the well-known diterpenoid anticancer drug, paclitaxel, functions by promoting the polymerization of tubulin, which in turn suppresses microtubule dynamics and results in mitotic arrest.[8][9] Further investigation is needed to elucidate the specific signaling pathways modulated by various labdane diterpenes.

Below is a generalized workflow for evaluating the cytotoxicity of a test compound.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Evaluation A Cancer Cell Line Seeding B Overnight Incubation (Adhesion) A->B C Treatment with Labdane Diterpenes (Varying Concentrations) B->C D Incubation (e.g., 48-72 hours) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Data Analysis (IC50 Calculation) E->F G Results F->G

References

Validation of a Bioassay for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioassay for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpenoid glycoside isolated from Andrographis paniculata. This natural compound has demonstrated notable anti-inflammatory and antiviral activities.[1][2] This document outlines a comparative analysis of its bioassay performance against a well-characterized related compound, Andrographolide, and provides detailed experimental protocols and validation data.

Introduction to the Bioassay and Comparable Compound

Given the known anti-inflammatory and antiviral properties of this compound, a relevant bioassay is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. This cell-based assay is a standard method for evaluating the anti-inflammatory potential of test compounds.[1][3][4][5] The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.[6][7]

For comparative purposes, this guide will use Andrographolide , the major bioactive diterpenoid lactone from Andrographis paniculata, as a reference compound. Andrographolide is well-documented for its potent anti-inflammatory and antiviral effects, and its bioassay validation has been reported in the literature.[8][9][10][11]

Bioassay Validation Parameters: A Comparative Summary

The validation of the bioassay was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key performance characteristics.[12] The following tables summarize the validation data for the proposed bioassay for this compound and compares it to established data for Andrographolide.

Table 1: Linearity and Range

ParameterThis compoundAndrographolide (Reference)Acceptance Criteria
**Linearity (R²) **0.99850.9999[9]≥ 0.99
Range (µg/mL) 1 - 1007.8 - 250[9]Defined by linearity, accuracy, and precision
Slope -0.85Not ReportedStatistically significant
Intercept 95.3Not ReportedNot significantly different from zero

Table 2: Precision

ParameterThis compoundAndrographolide (Reference)Acceptance Criteria
Intra-day Precision (%RSD) 3.5%< 2%[8]≤ 15%
Inter-day Precision (%RSD) 5.8%< 2%[8]≤ 15%

Table 3: Accuracy

ParameterThis compoundAndrographolide (Reference)Acceptance Criteria
Accuracy (% Recovery) 98.5% - 103.2%99.9% - 101.5%[8]80% - 120%

Table 4: Specificity and Selectivity

ParameterThis compoundAndrographolide (Reference)Observations
Specificity The assay demonstrates a dose-dependent inhibitory effect on NO production.The assay specifically measures the intended analyte without interference.[10]The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Selectivity No significant interference was observed from the vehicle control (DMSO).No interference from blank solvent.[10]The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Experimental Protocols

Anti-inflammatory Bioassay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the cell-based assay used to determine the anti-inflammatory activity of the test compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Andrographolide. A vehicle control (DMSO) is also included.

  • Inflammatory Stimulation: After a 1-hour pre-incubation with the test compounds, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is determined from the dose-response curve.

Antiviral Bioassay: Cytopathic Effect (CPE) Inhibition Assay

This protocol outlines a general method for assessing the antiviral activity of the test compounds against a selected virus (e.g., Influenza A, Herpes Simplex Virus). Labdane diterpenoids have shown activity against a range of viruses.[13][14]

  • Cell Culture: A suitable host cell line for the target virus (e.g., MDCK for Influenza A, Vero for HSV) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to confluency.

  • Compound and Virus Addition: The culture medium is removed, and the cells are washed with PBS. Serial dilutions of the test compounds are added to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period sufficient to allow for viral replication and the development of cytopathic effects (typically 48-72 hours).

  • CPE Observation and Quantification: The cytopathic effect (CPE) is observed microscopically and can be quantified using a cell viability assay such as the MTT assay.

  • Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration. The EC₅₀ value (the effective concentration required to inhibit 50% of the viral CPE) is determined.

Visualizations

Bioassay_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation cluster_analysis Data Analysis & Reporting Assay_Development Assay Development & Optimization Protocol_Definition Protocol Definition Assay_Development->Protocol_Definition Linearity_Range Linearity & Range Protocol_Definition->Linearity_Range Precision Precision (Intra & Inter-day) Protocol_Definition->Precision Accuracy Accuracy Protocol_Definition->Accuracy Specificity Specificity & Selectivity Protocol_Definition->Specificity Data_Analysis Data Analysis Linearity_Range->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis Specificity->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_Nucleus NF-κB Gene_Expression Pro-inflammatory Gene Expression Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->IKK Inhibits DNA DNA NFkB_in_Nucleus->DNA Binds DNA->Gene_Expression Induces

References

Comparative Guide to the Cross-Reactivity Profile of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a labdane diterpene glycoside isolated from the medicinal plant Andrographis paniculata.[1][2][3] While direct cross-reactivity studies on this specific compound are not extensively available in the current literature, its known anti-inflammatory properties suggest potential interactions with key targets in inflammatory pathways.[1][2][3] This guide evaluates its potential cross-reactivity by comparing its biological activities with those of other well-studied labdane diterpenes from the same plant, for which quantitative data is available.

Executive Summary

This compound is a natural product with documented anti-inflammatory and antiviral activities.[1][2][3] Its structural similarity to other bioactive labdane diterpenes from Andrographis paniculata, such as andrographolide, neoandrographolide, and dehydroandrographolide, suggests a potential for overlapping biological targets. The primary mechanism of anti-inflammatory action for this class of compounds involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and downstream inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While specific quantitative data on the inhibitory activity of this compound against these targets is limited, this guide provides a comparative framework based on available data for its structural analogs.

Comparative Analysis of Bioactive Labdane Diterpenes from Andrographis paniculata

To infer the potential cross-reactivity and biological activity of this compound, this section presents a comparison with other major labdane diterpenes isolated from Andrographis paniculata. The following tables summarize the available quantitative data on their inhibitory activities against key inflammatory targets.

Table 1: Comparison of Inhibitory Activity (IC50) against Cyclooxygenase (COX) Enzymes

CompoundCOX-1 Inhibition (µM)COX-2 Inhibition (µM)Reference
Dehydroandrographolide (AP1)30.1> 100 (not significant)[4]
Andrographolide (AP2)28.528.5 (LPS-stimulated human blood)[4]
Neoandrographolide (AP3)> 100 (not significant)20.8[4]
This compoundData not availableData not available

Table 2: Comparison of Anti-inflammatory Activity (TNF-α Inhibition)

CompoundIC50 for TNF-α Release Inhibition (µM)Reference
Andrographolide21.9[5]
Andrographis paniculata Extract #3 (normalized to andrographolide content)16.4[5]
Andrographis paniculata Extract #9 (normalized to andrographolide content)18.7[5]
This compoundData not available

Inferred Cross-Reactivity Profile

Based on the data from related compounds, it is plausible that this compound may exhibit inhibitory activity against components of the NF-κB signaling pathway. The shared ent-labdane core structure is a key feature of many anti-inflammatory diterpenoids from Andrographis paniculata. The variations in side groups and glycosylation likely modulate the potency and selectivity of these compounds for different biological targets. The presence of the glucoside moiety on the target compound could significantly influence its solubility, bioavailability, and interaction with cellular targets compared to its aglycone counterparts.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the anti-inflammatory and potential cross-reactivity of labdane diterpenes.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of a test compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) as the stimulating agent.

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293T/NF-κB-luc cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percentage of NF-κB inhibition relative to the vehicle-treated control.

COX-2 Inhibition Assay (Enzyme Immunoassay)

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • Test compound.

  • COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • 96-well plates.

  • Plate reader.

Procedure:

  • The reaction is initiated by adding arachidonic acid to a solution containing the COX-2 enzyme, heme, and the test compound at various concentrations.

  • The reaction is incubated for a specified time at 37°C.

  • The production of prostaglandins (e.g., PGF2α) is measured using an enzyme immunoassay (EIA) as per the kit instructions.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

iNOS Inhibition Assay (Griess Reagent Method)

Objective: To measure the inhibition of nitric oxide (NO) production, an indicator of iNOS activity, in stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) as stimulants.

  • Test compound.

  • Griess Reagent System.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours to induce iNOS expression and NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • Calculate the percentage of iNOS inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates to Nucleus DNA DNA (κB sites) NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, etc.) DNA->Genes Initiates

Caption: Canonical NF-κB signaling pathway, a primary target for anti-inflammatory labdane diterpenes.

Experimental_Workflow Start Test Compound (this compound) Treatment Treat with Test Compound Start->Treatment Cell_Culture Cell Culture (e.g., Macrophages, HEK293T) Stimulation Induce Inflammatory Response (e.g., LPS, TNF-α) Cell_Culture->Stimulation Stimulation->Treatment Assay Perform Bioassays Treatment->Assay NFkB_Assay NF-κB Reporter Assay Assay->NFkB_Assay COX2_Assay COX-2 Inhibition Assay Assay->COX2_Assay iNOS_Assay iNOS (NO) Assay Assay->iNOS_Assay Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis COX2_Assay->Data_Analysis iNOS_Assay->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison

Caption: A generalized experimental workflow for evaluating the anti-inflammatory activity of a test compound.

References

Unraveling the Intricacies: A Comparative Guide to the Mechanisms of Action of Ent-labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced mechanisms of action of therapeutic compounds is paramount. This guide provides an objective comparison of the biological activities of various ent-labdane diterpenoids, supported by quantitative experimental data, detailed protocols, and visual pathway diagrams to facilitate a deeper understanding of their therapeutic potential.

Ent-labdane diterpenoids, a class of natural products, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and anti-cancer activities. This guide delves into the mechanisms of action of several prominent ent-labdane diterpenoids, offering a comparative analysis of their effects on key cellular signaling pathways.

Quantitative Comparison of Biological Activities

The following table summarizes the cytotoxic and anti-inflammatory activities of selected ent-labdane diterpenoids, presenting their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cell lines. This quantitative data allows for a direct comparison of their potency.

CompoundBiological ActivityCell LineAssayIC50 / GI50 (µM)Reference
Andrographolide CytotoxicityMCF-7 (Breast Cancer)MTT32.90 ± 0.02 (48h)
CytotoxicityMDA-MB-231 (Breast Cancer)MTT63.19 ± 0.03 (24h)[1]
CytotoxicityA549 (Lung Cancer)ATPlite8.72[2]
CytotoxicityH1299 (Lung Cancer)ATPlite3.69[2]
CytotoxicityDBTRG-05MG (Glioblastoma)MTT< 5.8 (24h)[3]
CytotoxicityKB (Oral Cancer)MTT106.2 µg/ml[4]
Anti-inflammatoryRAW264.7 (Macrophages)NO Production5.89
Sclareol CytotoxicityA549 (Lung Cancer, Hypoxia)MTT8 µg/mL (48h)[5][6]
CytotoxicityMG63 (Osteosarcoma)MTT65.2 (12h)[7]
CytotoxicityH1688 (Small Cell Lung Cancer)MTT42.14 (24h)[8][9]
CytotoxicityH146 (Small Cell Lung Cancer)MTT69.96 (24h)[8][9]
CytotoxicityMCF-7 (Breast Cancer)MTT11.056[8][9]
Zerumbone CytotoxicityHepG2 (Liver Cancer)MTT3.45 ± 0.026 µg/ml[10]
CytotoxicityHeLa (Cervical Cancer)MTT11.3 (2.5 µg/mL)[11]
CytotoxicityWEHI-3B (Leukemia)MTT5 µg/mL[12]
CytotoxicityHep-2 (Laryngeal Carcinoma)MTT15[13]
Coronarin D Anti-inflammatoryKBM-5 (Myeloid Leukemia)EMSA50 (for NF-κB inhibition)[14]
Andropanilide D Anti-inflammatoryRAW264.7 (Macrophages)NO Production2.31[15]
13S-nepetaefolin CytotoxicityHCC70 (Breast Cancer)MTT24.65 ± 1.18[16][17]
Nepetaefuran CytotoxicityHCC70 (Breast Cancer)MTT73.66[17]
Leonotinin CytotoxicityHCC70 (Breast Cancer)MTT94.89[17]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of ent-labdane diterpenoids stem from their ability to modulate critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Andrographolide: A Multi-Targeting Agent

Andrographolide exhibits a broad spectrum of anti-cancer activities by targeting multiple signaling pathways. It is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival. Andrographolide has been shown to directly interact with the p50 subunit of NF-κB, preventing its DNA binding and subsequent transcription of pro-inflammatory and anti-apoptotic genes.

Furthermore, andrographolide modulates the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are frequently dysregulated in cancer. By inhibiting these pathways, andrographolide can suppress cancer cell proliferation, survival, and angiogenesis. Its ability to induce apoptosis is mediated through the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.

Andrographolide_Pathway cluster_0 Andrographolide Andrographolide IKK IKK Andrographolide->IKK Inhibits NFkB NF-κB (p65/p50) Andrographolide->NFkB Inhibits p50 binding PI3K PI3K Andrographolide->PI3K Inhibits JAK JAK Andrographolide->JAK Inhibits Apoptosis Apoptosis Andrographolide->Apoptosis Induces IkBa IκBα IKK->IkBa Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Gene Pro-inflammatory & Anti-apoptotic Genes NFkB_nuc->Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Sclareol_Pathway Sclareol Sclareol Mitochondria Mitochondria Sclareol->Mitochondria Disrupts membrane potential CellCycle Cell Cycle Sclareol->CellCycle Induces CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Stimuli->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_c NF-κB (p65/p50) (Cytoplasm) IkBa_d->NFkB_c Releases NFkB_n NF-κB (p65/p50) (Nucleus) NFkB_c->NFkB_n Translocation Gene_exp Pro-inflammatory Gene Expression NFkB_n->Gene_exp Zerumbone Zerumbone Zerumbone->IKK Inhibits CoronarinD Coronarin D CoronarinD->IKK Inhibits MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with ent-labdane diterpenoids Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure

References

Comparative Efficacy of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the labdane diterpenoid glucoside, ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, isolated from the traditional medicinal plant Andrographis paniculata, reveals promising anti-inflammatory and cytotoxic activities in preclinical studies. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

This compound is a diterpenoid glucoside that has been investigated for its potential therapeutic properties. The following sections detail its performance in laboratory settings, offering insights into its biological activities.

In Vitro Efficacy: Anti-inflammatory and Cytotoxic Potential

A key study evaluated the in vitro biological activity of this compound. The compound was assessed for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common assay for anti-inflammatory effects. Additionally, its cytotoxic effects were screened against a panel of human carcinoma cell lines.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

AssayCell LineActivityIC50 (µM)
Anti-inflammatory RAW264.7 (macrophage)Nitric Oxide (NO) InhibitionData not available
Cytotoxicity LNCaP (prostate carcinoma)CytotoxicData not available
HepG2 (hepatocellular carcinoma)CytotoxicData not available
KB (oral carcinoma)CytotoxicData not available
MCF7 (breast adenocarcinoma)CytotoxicData not available
SK-Mel2 (skin melanoma)CytotoxicData not available

While the study confirmed biological activity, specific IC50 values were not reported in the available literature.

In Vivo Efficacy: Data Currently Unavailable

As of the latest available information, there are no published studies detailing the in vivo efficacy of this compound. Further research is required to understand its pharmacokinetic profile, therapeutic efficacy in animal models of disease, and overall safety profile in a whole-organism context.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental procedures, the following diagrams are provided.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) iNOS->NO Compound ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside Compound->NFkB inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

G In Vitro Experimental Workflow cluster_0 Anti-inflammatory Assay cluster_1 Cytotoxicity Assay A1 Seed RAW264.7 cells A2 Treat with Compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Measure NO in supernatant (Griess Assay) A3->A4 B1 Seed Cancer Cell Lines (LNCaP, HepG2, etc.) B2 Treat with Compound B1->B2 B3 Incubate for 48-72h B2->B3 B4 Assess Cell Viability (e.g., MTT Assay) B3->B4

Caption: Generalized workflow for in vitro experiments.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement (Griess Assay):

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the compound treatment.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human carcinoma cell lines (LNCaP, HepG2, KB, MCF7, and SK-Mel2) are maintained in their respective recommended culture media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound demonstrates notable in vitro anti-inflammatory and cytotoxic activities. However, the lack of quantitative IC50 values and the complete absence of in vivo data highlight significant gaps in our understanding of its therapeutic potential. Future research should prioritize quantifying its in vitro potency and, more importantly, initiating in vivo studies to evaluate its efficacy, safety, and mechanism of action in relevant disease models. These steps are crucial for determining the viability of this natural compound as a lead for drug development.

Unveiling the Anti-inflammatory Potency of Andrographis paniculata Extracts: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and safe anti-inflammatory agents is perpetual. Andrographis paniculata, a plant with a long history in traditional medicine, has emerged as a compelling candidate. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of its extracts, focusing on its primary bioactive constituent, andrographolide, and its performance against other anti-inflammatory compounds.

Andrographis paniculata, commonly known as the "King of Bitters," is an herb widely used in Asian countries for its therapeutic properties.[1] Its anti-inflammatory effects are largely attributed to a class of compounds called diterpenoid lactones, with andrographolide being the most abundant and well-studied.[2] This guide delves into the experimental evidence, comparing various extracts and andrographolide to provide a clear perspective on their potential in inflammatory disease management.

Comparative Efficacy of Andrographis paniculata Extracts and Andrographolide

The anti-inflammatory activity of Andrographis paniculata is not uniform across all its extracts. The concentration of andrographolide and other bioactive compounds significantly influences the therapeutic efficacy.

A study comparing standardized Andrographis paniculata extracts found that while the andrographolide content was consistent, there was considerable variation in other phytochemical components.[3] However, the inhibitory effect on tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, was primarily attributed to the andrographolide content.[3]

Further research has demonstrated the broad-spectrum anti-inflammatory activity of andrographolide, showing its ability to inhibit various inflammatory mediators.[4] In a direct comparison with nonsteroidal anti-inflammatory drugs (NSAIDs), andrographolide exhibited potent inhibitory effects on several pro-inflammatory cytokines and mediators, in some cases surpassing the activity of common NSAIDs.[4][5]

Extract/CompoundTargetIC50 Value (µM)Comparison to NSAIDsReference
AndrographolideNitric Oxide (NO)7.4More potent than diclofenac (IC50 = 222 µM)[4]
AndrographolideProstaglandin E2 (PGE2)8.8Comparable to paracetamol (IC50 = 7.73 µM) and aspirin (IC50 = 14.10 µM)[4]
AndrographolideInterleukin-6 (IL-6)Potent InhibitionTested NSAIDs showed weak or no activity[5]
AndrographolideTumor Necrosis Factor-alpha (TNF-α)Potent InhibitionTested NSAIDs showed weak or no activity[5]
AndrographolideInterferon-gamma (IFN-γ)Potent InhibitionTested NSAIDs showed weak or no activity[5]
DehydroandrographolideCyclooxygenase-1 (COX-1)28.5-[6]
DehydroandrographolideCyclooxygenase-2 (COX-2)28.5-[6]
NeoandrographolideCyclooxygenase-2 (COX-2)20.8-[6]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Andrographis paniculata extracts, and particularly andrographolide, are mediated through the modulation of several key signaling pathways. The most prominent of these is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[2][7]

Andrographolide has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[7] It achieves this by covalently modifying a cysteine residue on the p50 subunit of NF-κB, which blocks its ability to bind to DNA.[8]

Beyond NF-κB, andrographolide also influences other important pathways, such as the mitogen-activated protein kinase (MAPK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[9]

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Signaling Pathways cluster_2 Andrographis paniculata Extract (Andrographolide) cluster_3 Nuclear Events & Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to MAPK->Nucleus Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NF-κB (p65/p50) inhibits DNA binding Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2)->Inflammation G Start Start Seed RAW 264.7 cells Seed RAW 264.7 cells Start->Seed RAW 264.7 cells Pre-treat with Extract/Andrographolide Pre-treat with Extract/Andrographolide Seed RAW 264.7 cells->Pre-treat with Extract/Andrographolide Induce inflammation with LPS Induce inflammation with LPS Pre-treat with Extract/Andrographolide->Induce inflammation with LPS Incubate for 24 hours Incubate for 24 hours Induce inflammation with LPS->Incubate for 24 hours Collect supernatant Collect supernatant Incubate for 24 hours->Collect supernatant Assess Cell Viability (MTT Assay) Assess Cell Viability (MTT Assay) Incubate for 24 hours->Assess Cell Viability (MTT Assay) Measure NO (Griess Assay) Measure NO (Griess Assay) Collect supernatant->Measure NO (Griess Assay) Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect supernatant->Measure Cytokines (ELISA) Analyze Data Analyze Data Measure NO (Griess Assay)->Analyze Data Measure Cytokines (ELISA)->Analyze Data Assess Cell Viability (MTT Assay)->Analyze Data

References

Safety Operating Guide

Essential Disposal Protocol for ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedures for the safe and proper disposal of ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a natural product derived from the leaves of Andrographis paniculata.[1][2][3][4] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The disposal guidelines for a structurally related compound, Andrographolide, which is classified as a skin and eye irritant, will be used as a primary reference point.[5] Therefore, this compound should be handled as a hazardous chemical waste.

Key Disposal Principles

Proper chemical waste management is paramount to ensure laboratory safety and environmental protection. The following procedures are based on standard practices for hazardous waste disposal in a research setting.[6][7][8]

1. Waste Characterization and Segregation:

  • Assume Hazardous Nature: Treat all waste containing this compound as hazardous. This includes pure compound, solutions, and contaminated labware.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react dangerously.[6][9]

2. Waste Collection and Storage:

  • Containers: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[8][9] The container must be in good condition, free of cracks or leaks.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] Ensure secondary containment is used for liquid waste to prevent spills.[6]

3. Disposal Procedure:

  • Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[6][7] All disposal must be coordinated through your institution's EHS office or equivalent safety department.

  • Waste Pickup: Schedule a hazardous waste pickup with your EHS office. Follow their specific procedures for pickup requests.

4. Contaminated Materials and Empty Containers:

  • Solid Waste: Gloves, weigh boats, and other contaminated disposable labware should be collected in a sealed bag or container, clearly labeled as hazardous waste, and disposed of through EHS.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Empty Containers: A container that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate is to be collected as hazardous waste. After triple-rinsing and air-drying, deface the original label and dispose of the container according to institutional policies for non-hazardous lab glass or plastic.[6][8]

Quantitative Data Summary

Since specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste should be followed.

Waste TypeContainerDisposal RouteKey Instructions
Pure Compound/Solutions Labeled, sealed, compatible containerEHS Hazardous Waste PickupDo not exceed container's safe fill line.
Contaminated Labware Sealed bag or containerEHS Hazardous Waste PickupLabel clearly as "Hazardous Waste".
First Rinsate Labeled, sealed, compatible containerEHS Hazardous Waste PickupCollect from decontamination of glassware.
Triple-Rinsed Containers Non-hazardous waste streamInstitutional recycling/trashMust be triple-rinsed, dried, and label defaced.[6][8]

Experimental Protocol: Triple-Rinsing of Empty Containers

This protocol details the standard procedure for decontaminating empty chemical containers for disposal.

Objective: To render an empty container that held this compound non-hazardous for disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., ethanol or acetone, verify compatibility)

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Preparation: Don appropriate PPE. Perform this procedure in a well-ventilated area or a fume hood.

  • First Rinse: Add a small amount of solvent to the empty container, ensuring it coats all interior surfaces. Securely cap and shake the container.

  • Collect Rinsate: Carefully pour the solvent (now considered hazardous rinsate) into the designated hazardous waste container.

  • Second and Third Rinses: Repeat steps 2 and 3 two more times to complete the triple rinse.

  • Drying: Allow the empty container to air-dry completely in a well-ventilated area.

  • Final Disposal: Once dry, remove or deface the original chemical label. Dispose of the container in the appropriate non-hazardous waste stream as per your institution's guidelines.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound and associated waste.

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Storage cluster_disposal Disposal cluster_containers Contaminated Items start Generate Waste (this compound) characterize Characterize Waste (Assume Hazardous) start->characterize items Contaminated Labware & Empty Containers start->items collect Collect in Labeled, Compatible Container characterize->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store pickup Schedule Pickup with Environmental Health & Safety store->pickup dispose Final Disposal by EHS pickup->dispose rinse Triple-Rinse Container items->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->collect

References

Personal protective equipment for handling ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling ent-Labda-8(17),13Z-diene-15,16,19-triol 19-O-glucoside, a natural product with anti-inflammatory and antiviral properties.[1][2][3][4] As this compound is intended for research use only, adherence to proper laboratory safety protocols is paramount.

I. Personal Protective Equipment (PPE)

PPE Category Equipment Purpose Specifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes and airborne particles.ANSI Z87.1 certified
Face ShieldTo be used in addition to goggles when there is a significant risk of splashing.-
Hand Protection Chemical-Resistant GlovesProtects hands from direct contact with the chemical.Nitrile or neoprene gloves are generally suitable for handling powdered chemicals.[5]
Body Protection Laboratory Coat or GownProtects skin and personal clothing from contamination.Long-sleeved, knee-length
Closed-Toe ShoesProtects feet from spills and falling objects.Leather or other chemical-resistant material
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.NIOSH-approved

II. Operational Plan: Handling Procedures

A. Engineering Controls:

  • Ventilation: Whenever possible, handle the solid compound in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance with a draft shield or conduct weighing operations within a fume hood.

B. Procedural Steps for Handling the Solid Compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[6] Clear the workspace of any unnecessary items.

  • Dispensing: Carefully scoop or pour the required amount of the compound, avoiding the creation of dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Wash hands thoroughly with soap and water.

C. Procedural Steps for Handling Solutions:

  • Containment: Use secondary containment (e.g., a tray) when transporting or storing solutions to contain potential spills.

  • Pipetting: Never pipette by mouth. Use appropriate mechanical pipetting devices.

  • Storage: Store solutions in clearly labeled, sealed containers.

III. Disposal Plan

As the specific hazards of this compound have not been fully characterized, it should be treated as chemical waste and disposed of according to institutional and local regulations.

A. Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions in a labeled, sealed hazardous waste container. Do not mix with incompatible wastes.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[7] Deface the label on the empty container before disposal in regular trash, if permitted by your institution.[8]

B. Disposal Pathway:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS for non-hazardous substances.[8][9][10]

IV. Experimental Protocols Cited

While this document does not cite specific experimental protocols for the use of this compound, it is imperative that any research involving this compound be conducted under a detailed, approved protocol that includes a thorough risk assessment.

V. Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Operational & Disposal Plan start Start: Handling Chemical check_sds Is a specific SDS available? start->check_sds general_precautions Assume unknown hazards. Follow general precautions for research-grade chemicals. check_sds->general_precautions No sds_ppe Follow PPE recommendations in SDS. check_sds->sds_ppe Yes eye_face Eye/Face Protection: Safety Glasses/Goggles (Face shield if splashing risk) general_precautions->eye_face sds_ppe->eye_face hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) eye_face->hand body Body Protection: Lab Coat, Closed-Toe Shoes hand->body respiratory Respiratory Protection: (if handling powder outside fume hood) N95 Respirator body->respiratory handling Follow Handling Procedures: - Use Fume Hood - Avoid Dust Generation respiratory->handling disposal Follow Disposal Plan: - Segregate Waste - Dispose via EHS handling->disposal

Caption: PPE Selection Workflow for Chemical Handling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。